Comprehensive Safety and Handling Protocol for 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0)
As a highly functionalized aromatic scaffold, 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) represents a critical molecular building block in modern medicinal chemistry and drug development[1]. Its unique tet...
Author: BenchChem Technical Support Team. Date: April 2026
As a highly functionalized aromatic scaffold, 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) represents a critical molecular building block in modern medicinal chemistry and drug development[1]. Its unique tetrasubstituted benzene ring features orthogonal reactive sites—an electrophilic nitrile, a nucleophilic amine, and a cross-coupling-competent aryl chloride. This versatility enables the rapid assembly of complex heterocyclic pharmacophores, such as quinazolines and indazoles, which are ubiquitous in kinase inhibitor design.
However, this same chemical reactivity dictates a stringent safety and handling profile. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, toxicological mechanisms, and self-validating laboratory protocols required for the safe manipulation of this compound.
Physicochemical & Toxicological Profiling
To safely handle any reactive intermediate, researchers must first understand its fundamental properties and the specific hazards it presents. Analogous to standard safety data sheets for substituted chlorobenzonitriles[2], 2-Amino-6-chloro-4-methylbenzonitrile requires rigorous hazard mitigation.
Table 1: Physicochemical Properties
Property
Value
CAS Registry Number
1260784-62-0
Molecular Formula
C8H7ClN2
Molecular Weight
166.61 g/mol
Appearance
Solid (Crystalline Powder)
Structural Features
Tetrasubstituted aromatic ring (Amine, Nitrile, Chloro, Methyl)
According to aggregated hazard data, this compound triggers specific GHS warnings. Understanding the why behind these hazards is critical for effective risk management.
Hazard Code
Classification
Mechanistic Causality
H302
Harmful if swallowed
Hepatic metabolism of the aromatic amine via Cytochrome P450 enzymes yields reactive N-hydroxylamines. These intermediates oxidize ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, producing methemoglobin and impairing oxygen transport.
H315
Causes skin irritation
High lipophilicity (driven by the chloro and methyl groups) facilitates rapid penetration of the lipid-rich stratum corneum. Once in the epidermis, the nucleophilic amine disrupts cellular proteins, triggering localized inflammation.
H319
Causes serious eye irritation
Direct contact with the crystalline powder causes localized pH shifts and protein denaturation within the sensitive corneal epithelium.
H335
May cause respiratory irritation
Inhalation of fine particulates leads to deposition in the upper respiratory tract. Dissolution in mucosal secretions causes localized chemical irritation and mechanical abrasion.
Self-Validating Handling & Synthetic Protocols
Standard operating procedures often fail due to a lack of built-in verification. The following protocols are designed as self-validating systems , ensuring that each safety threshold is physically confirmed before the researcher proceeds to the next step.
Phase 1: Environmental Control & PPE Verification
Objective: Prevent inhalation of aerosolized particulates and mitigate dermal exposure.
Step 1: Activate the Class II Type B2 biological safety cabinet or standard chemical fume hood.
Step 2 (Validation): Use a digital anemometer to verify the face velocity is between 80–120 feet per minute (fpm) . Do not proceed if the airflow is turbulent or below 80 fpm.
Step 3: Don standard PPE: Flame-resistant lab coat, safety goggles, and double nitrile gloves.
Step 4 (Validation): Perform a visual and tactile inspection of the outer gloves for micro-tears or chemical degradation before handling the primary reagent bottle.
Phase 2: Anti-Static Weighing Protocol
Objective: Mitigate the aerosolization of the fine crystalline powder during mass transfer.
Step 1: Place an anti-static weighing boat on the analytical balance and tare.
Step 2 (Validation): Hover a clean, stainless-steel micro-spatula 1 cm above the powder inside the reagent bottle. If the powder jumps or adheres to the spatula, a dangerous static charge is present.
Step 3: If static is detected, discharge the local environment using a piezoelectric anti-static gun (e.g., Zerostat) directed at the weighing boat and spatula.
Step 4: Carefully transfer the required mass of 2-Amino-6-chloro-4-methylbenzonitrile, capping the bottle immediately after use.
Phase 3: Anhydrous Dissolution & Reaction Setup
Objective: Prepare the compound for synthetic transformation (e.g., electrophilic activation of the nitrile).
Step 1: Transfer the solid to an oven-dried, argon-purged round-bottom flask.
Step 2: Add an anhydrous polar aprotic solvent (e.g., THF or DMF) via syringe.
Step 3 (Validation): Observe the solution under ambient light. Complete dissolution must be achieved, resulting in a clear, homogenous solution. Any persistent turbidity indicates incomplete solvation or moisture contamination, requiring sonication or solvent replacement before the addition of reactive Lewis acids or bases.
Synthetic Transformation Pathway
The following diagram maps the logical progression from raw material handling through to the generation of a heterocyclic Active Pharmaceutical Ingredient (API) intermediate, highlighting the intersection of safety controls and chemical synthesis.
Workflow detailing the safety controls and synthetic transformation pathway for CAS 1260784-62-0.
Emergency Response & Spill Mitigation
In the event of an accidental spill or exposure, immediate, scientifically grounded interventions are required:
Solid Spill (Benchtop/Floor): Do not sweep dry powder, as this induces aerosolization. Mist the spill lightly with a compatible solvent (e.g., isopropanol or water) to bind the dust. Wipe up with absorbent pads and dispose of in a sealed, labeled halogenated waste container.
Dermal Exposure: The lipophilic nature of the compound means water alone is insufficient. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes to emulsify and remove the chemical from the skin surface[2].
Inhalation: Immediately remove the affected personnel to fresh air. If respiratory irritation persists, administer oxygen and seek immediate medical evaluation for potential methemoglobinemia.
Preliminary In Vitro Toxicity Screening of 2-Amino-6-chloro-4-methylbenzonitrile: A Mechanistic Approach
An in-depth technical guide designed for researchers, toxicologists, and drug development professionals evaluating the preliminary safety profile of novel halogenated benzonitrile derivatives. Executive Summary & Toxicop...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for researchers, toxicologists, and drug development professionals evaluating the preliminary safety profile of novel halogenated benzonitrile derivatives.
Executive Summary & Toxicophore Rationale
As a Senior Application Scientist, I approach the in vitro toxicity screening of 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) [1] not as a routine checklist, but as a targeted mechanistic investigation. This compound is a highly functionalized molecular building block featuring a substituted aniline, a nitrile group, and a halogen (chlorine) atom.
While halogens are strategically incorporated into chemical scaffolds to enhance target binding affinity and modulate metabolic stability[2], the presence of the primary aromatic amine introduces specific toxicological liabilities. Primary anilines are classic structural alerts; they are highly susceptible to cytochrome P450 (CYP)-mediated N-hydroxylation. This phase I metabolic process generates reactive N-hydroxylamines, which can further oxidize into electrophilic nitroso species[3][4]. These reactive intermediates are notorious for covalently binding to cellular macromolecules (proteins and DNA), leading to hepatotoxicity, genotoxicity, or methemoglobinemia.
Therefore, any screening cascade for this compound must be a self-validating system designed specifically to detect both direct (parent compound) and metabolism-dependent (reactive intermediate) toxicities.
Fig 1: Proposed CYP450-mediated bioactivation pathway of substituted anilines leading to toxicity.
Tier 1: Basal Cytotoxicity & Hepatotoxicity
The Causality of Model Selection:
Standard immortalized cell lines like HepG2 are frequently used for basal cytotoxicity. However, HepG2 cells lack robust, physiologically relevant levels of basal CYP450 enzymes. Because the primary risk of 2-Amino-6-chloro-4-methylbenzonitrile lies in its metabolic bioactivation, using HepG2 would likely yield false-negative results. Instead, we must utilize HepaRG cells or primary human hepatocytes, which retain high functional expression of Phase I and Phase II metabolizing enzymes, ensuring the assay detects metabolism-mediated toxicity.
Step-by-Step Protocol: ATP Depletion Assay (HepaRG)
Cell Seeding: Seed differentiated HepaRG cells into 96-well plates at a density of 70,000 cells/well in William's E medium supplemented with 10% FBS and hepatocyte growth supplements. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock of 2-Amino-6-chloro-4-methylbenzonitrile in 100% DMSO. Perform a 10-point, 3-fold serial dilution.
Treatment: Transfer the compound to the assay plate, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.
Endpoint Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (which quantifies ATP as an indicator of metabolically active cells)[3]. Incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
Readout & Analysis: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Tier 2: Genotoxicity Screening
Regulatory guidelines (ICH S2R1) mandate the assessment of both point mutations and chromosomal damage. Given the aniline moiety's propensity to act as a DNA-reactive mutagen upon metabolic activation, a dual-assay approach is strictly required.
Bacterial Reverse Mutation Test (OECD 471 / Ames Test)
The Causality: The Ames test detects point mutations (substitutions or frameshifts)[5]. We must perform this assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to account for the N-hydroxylation of the aniline group[6].
Protocol:
Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA to cover all mutation mechanisms (oxidative damage, frameshifts, base-pair substitutions)[6][7].
Pre-incubation Method: Mix the bacterial suspension with 2-Amino-6-chloro-4-methylbenzonitrile (up to 5 mg/plate) and the S9 mix (derived from Aroclor 1254-induced rat liver)[5][7]. Incubate at 37°C for 20 minutes before plating.
Plating: Add the mixture to molten top agar containing trace histidine/tryptophan and pour onto minimal agar plates.
Scoring: Incubate for 48-72 hours. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (typically ≥2-fold over the vehicle control for TA98/TA100)[6].
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
The Causality: While the Ames test detects point mutations, it cannot detect structural chromosomal damage (clastogenicity) or numerical chromosomal anomalies (aneugenicity). The OECD 487 assay fills this gap[8][9]. We use Cytochalasin B , an actin polymerization inhibitor, to block cytokinesis. This forces cells that have undergone one cell division to become binucleated, allowing us to selectively and accurately score micronuclei only in actively dividing cells[9][10].
Protocol:
Cell Culture: Culture human lymphoblastoid TK6 cells in RPMI-1640 medium.
Treatment: Expose TK6 cells to the compound for 3 hours (with and without S9) and 24 hours (without S9)[10].
Cytokinesis Block: Add Cytochalasin B (final concentration 4-6 µg/mL) and incubate for an additional 1.5 to 2 cell cycles (approx. 24 hours)[10].
Harvest & Staining: Harvest cells, treat with hypotonic solution, fix onto slides, and stain with Acridine Orange or DAPI.
Scoring: Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55±5%. Score at least 4,000 binucleated cells per concentration for the presence of micronuclei[10].
Tier 3: Cardiotoxicity (hERG Channel Screening)
The Causality: Halogenated, lipophilic small molecules frequently exhibit off-target binding to the hERG (Kv11.1) potassium channel. Blockade of this channel delays ventricular repolarization (measured as QT interval prolongation on an ECG), leading to fatal arrhythmias like Torsades de Pointes.
Protocol:
System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) using CHO cells stably expressing the hERG channel.
Electrophysiology: Clamp the cell membrane potential at -80 mV. Apply a depolarizing voltage step to +20 mV (to open the channels), followed by a repolarizing step to -50 mV to elicit the hERG tail current.
Perfusion: Perfuse 2-Amino-6-chloro-4-methylbenzonitrile at increasing concentrations (0.1 µM to 30 µM).
Analysis: Measure the percentage reduction in the peak tail current amplitude relative to the baseline.
Quantitative Data Presentation & Decision Matrix
To ensure rigorous go/no-go decision-making, the following thresholds should be applied to the screening data of 2-Amino-6-chloro-4-methylbenzonitrile:
Assay / Endpoint
Biological Target / Mechanism
Acceptance Criteria / Go-Decision Threshold
Flag for Structural Optimization (No-Go)
HepaRG ATP Viability
Basal & Metabolism-mediated Cytotoxicity
IC₅₀ > 50 µM
IC₅₀ < 10 µM (High risk of hepatotoxicity)
Ames Test (OECD 471)
Point Mutations (DNA reactivity)
Negative in all 5 strains (± S9)
≥2-fold increase in revertants in any strain
Micronucleus (OECD 487)
Clastogenicity / Aneugenicity
No statistically significant increase in MN
Dose-dependent increase in binucleated MN cells
hERG Patch-Clamp
Cardiotoxicity (QT Prolongation)
IC₅₀ > 30 µM
IC₅₀ < 10 µM (High risk of arrhythmia)
Screening Workflow Architecture
Fig 2: Logical decision-tree workflow for the in vitro toxicity screening cascade.
References
National Institute of Biology (NIB) - Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available at:[Link]
Charles River Laboratories - Mammalian Cell In Vitro Micronucleus Assay (OECD 487). Available at:[Link]
Nucro-Technics - OECD 487: In Vitro Mammalian Cell Micronucleus Test. Available at: [Link]
Analytice - Reverse mutation test on bacteria according to OECD 471. Available at: [Link]
Gentronix - OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Available at:[Link]
Biosafe - Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available at: [Link]
Policy Commons - OECD 487: In Vitro Mammalian Cell Micronucleus Test. Available at: [Link]
Oxford Academic (Environmental Toxicology and Chemistry) - Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Available at: [Link]
Bulgarian Academy of Sciences (Bioautomation) - Review of Quantitative Structure-Toxicity Relationships. Available at: [Link]
National Institutes of Health (NIH) - Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Available at:[Link]
ResearchGate - Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. Available at:[Link]
Thermodynamic Stability Profile and Degradation Kinetics of 2-Amino-6-chloro-4-methylbenzonitrile at Room Temperature
Content Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The evaluation of thermodynamic stability is a critical gatekeeping st...
Author: BenchChem Technical Support Team. Date: April 2026
Content Type: Technical Whitepaper
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary
The evaluation of thermodynamic stability is a critical gatekeeping step in early-phase drug development and molecular screening. 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceutical intermediates[1]. Because it possesses multiple reactive functional groups—a cyano group, a primary amine, and an aryl chloride—understanding its thermodynamic behavior at room temperature (298.15 K) is paramount.
This whitepaper provides an in-depth analysis of the structural thermodynamics of 2-Amino-6-chloro-4-methylbenzonitrile, detailing the causality behind its intrinsic stability. Furthermore, it outlines self-validating experimental workflows, specifically Isothermal Microcalorimetry (IMC) and High-Performance Liquid Chromatography (HPLC), designed to quantify sub-microwatt degradation kinetics in strict accordance with ICH Q1A(R2) guidelines[2].
Structural Thermodynamics & Molecular Mechanics
The thermodynamic stability of a molecule at ambient conditions is dictated by the energy barriers (Activation Energy,
Ea
) preventing spontaneous degradation. For 2-Amino-6-chloro-4-methylbenzonitrile, stability is not merely a function of its crystalline lattice energy, but rather the complex interplay of electronic and steric effects on the benzene ring.
Causality of Stability: The "Push-Pull" Electronic System
The molecule features a highly conjugated, resonance-stabilized aromatic core driven by opposing electronic forces:
Electron-Withdrawing Groups (EWG): The cyano (-CN) group exerts a strong inductive (-I) and mesomeric (-M) pull, depleting electron density from the ring. The chloro (-Cl) group contributes via inductive withdrawal (-I), though it offers minor resonance donation (+M).
Electron-Donating Groups (EDG): The primary amine (-NH_2) is a strong resonance donor (+M), while the methyl (-CH_3) group provides weak inductive donation (+I).
This "push-pull" configuration stabilizes the ground state of the molecule, lowering its standard enthalpy of formation (
ΔHf∘
). The withdrawal of electron density by the cyano and chloro groups mildly deactivates the amino group, raising the thermodynamic barrier against spontaneous oxidation by atmospheric oxygen.
Steric Shielding of the Nitrile Carbon
The most vulnerable site for hydrolytic degradation in benzonitriles is the electrophilic carbon of the cyano group. However, in 2-Amino-6-chloro-4-methylbenzonitrile, the cyano group is flanked by the ortho-amino (position 2) and ortho-chloro (position 6) substituents. This creates a massive steric bulk around the nitrile carbon, physically blocking the trajectory of incoming nucleophiles (such as
H2O
). This steric shielding is the primary causal factor for the compound's high thermodynamic stability against hydrolysis at room temperature.
Thermodynamic Degradation Pathways
While thermodynamically stable at 298.15 K, the molecule is theoretically susceptible to specific degradation vectors over extended timelines. Understanding these pathways is essential for designing predictive stability models.
Caption: Primary thermodynamic degradation pathways at ambient conditions.
Quantitative Data Summary
The following tables summarize the established physicochemical properties and the expected thermodynamic parameters for this class of halogenated aminobenzonitriles.
To empirically validate the thermodynamic stability of 2-Amino-6-chloro-4-methylbenzonitrile, we employ a dual-orthogonal approach. We utilize Isothermal Microcalorimetry (IMC) for real-time thermodynamic monitoring, and HPLC-UV for chemical quantification.
Why Isothermal Microcalorimetry (IMC)?
Traditional Differential Scanning Calorimetry (DSC) requires heating the sample to accelerate degradation. However, elevating the temperature can force the molecule across activation energy thresholds that it would never encounter at room temperature, fundamentally altering the degradation mechanism. IMC, conversely, operates isothermally at 298.15 K. It measures the minute heat flow (
dQ/dt
) produced by bond-breaking or bond-forming events with microwatt sensitivity, allowing us to calculate thermodynamic parameters without altering the reaction pathway.
Caption: Workflow for Isothermal Microcalorimetry (IMC) stability assessment.
This protocol is designed to be self-validating by incorporating an internal electrical calibration step to ensure sensor drift does not masquerade as chemical degradation[3].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 100.0 mg of crystalline 2-Amino-6-chloro-4-methylbenzonitrile into a sterilized 4 mL glass calorimetric ampoule. Seal the ampoule hermetically with a Teflon-lined crimp cap to prevent moisture ingress.
Reference Cell Preparation: Prepare an identical empty glass ampoule to serve as the thermal reference.
Thermal Equilibration: Lower both ampoules into the Thermal Activity Monitor (TAM) set precisely to 298.15 K (
±0.0001
K). Hold in the equilibration position for 45 minutes to dissipate friction-induced heat.
Measurement Phase: Lower the ampoules into the measurement position. Record the differential heat flow (
dQ/dt
) continuously for 72 hours. A stable baseline
<0.5μW
indicates thermodynamic stability.
Internal Calibration (Self-Validation): At the 72-hour mark, trigger a known electrical Joule heating pulse (e.g.,
50μW
for 5 minutes) through the built-in calibration resistor. The software must recover exactly the injected energy. If the integrated area deviates by
>1%
, the run is invalidated.
Data Analysis: Integrate the heat flow curve over time to calculate the total enthalpy of degradation (
ΔH
). Use the Arrhenius equation (if multi-temperature data is collected) to derive the reaction rate constant (
k
) and shelf-life.
Protocol 2: ICH Q1A(R2) Accelerated Degradation via HPLC-UV
To complement the thermodynamic data, chemical stability is verified using forced degradation under ICH Q1A(R2) guidelines[2]. This protocol ensures that any degradation products predicted in Section 3 are physically quantified.
Step-by-Step Methodology:
Stress Conditions: Distribute 50 mg aliquots of the compound into open petri dishes. Place them in a controlled environmental chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (Accelerated Conditions).
Sampling Intervals: Pull samples at
T=0
, 1 month, 3 months, and 6 months.
Sample Preparation: Dissolve 10 mg of the pulled sample in 10 mL of HPLC-grade Acetonitrile (diluent). Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions (Self-Validating):
Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile.
Detection: UV at 254 nm.
System Suitability (Validation): Before running samples, inject a standard mix of the intact API and a known impurity (e.g., 2-amino-6-chlorobenzoic acid). The resolution (
Rs
) between peaks must be
>2.0
, proving the system's capacity to separate the intact molecule from its hydrolytic degradation products.
Analysis: Quantify the remaining percentage of 2-Amino-6-chloro-4-methylbenzonitrile by comparing the peak area against the
T=0
reference standard.
Conclusion
The thermodynamic stability of 2-Amino-6-chloro-4-methylbenzonitrile at room temperature is exceptionally high, primarily driven by the steric shielding of the cyano group by ortho-substituents and the resonance stabilization of the aromatic ring. By employing highly sensitive, isothermal techniques like IMC, researchers can bypass the mechanistic pitfalls of high-temperature stress testing, obtaining accurate, real-time kinetic data that complies with stringent ICH Q1A(R2) regulatory standards[2].
Identification of 2-Amino-6-chloro-4-methylbenzonitrile Metabolic Pathways: A Comprehensive Technical Guide
Executive Summary 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is a highly functionalized, commercially available 1[1] utilized heavily in early-stage drug discovery and agrochemical development. Because it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is a highly functionalized, commercially available 1[1] utilized heavily in early-stage drug discovery and agrochemical development. Because it contains a primary aniline moiety paired with a benzonitrile core, understanding its metabolic fate is critical. Failure to map these pathways can lead to unforeseen toxicological liabilities—specifically, the bioactivation of the aniline group into reactive intermediates—or suboptimal pharmacokinetic clearance.
This whitepaper provides a rigorous, causality-driven framework for predicting, identifying, and validating the metabolic pathways of this specific scaffold, ensuring drug development professionals can confidently assess its viability in screening pipelines.
Mechanistic Causality of Predicted Metabolic Pathways
The structural topology of 2-Amino-6-chloro-4-methylbenzonitrile dictates its susceptibility to specific Phase I (functionalization) and Phase II (conjugation) biotransformations.
N-Hydroxylation (CYP1A2): Primary aromatic amines are notoriously susceptible to N-hydroxylation by2[2]. This is a critical bioactivation pathway that forms an N-hydroxylamine intermediate via an anionic or radicaloid proton-transfer mechanism. The resulting N-hydroxylamine can spontaneously dehydrate to form a highly reactive, electrophilic nitrenium ion capable of covalent binding to DNA or cellular proteins, leading to mutagenicity[2].
Aliphatic Oxidation (CYP2C9 / CYP3A4): The para-methyl group at position 4 is sterically accessible and electronically activated by the aromatic ring. CYPs readily abstract a hydrogen atom to form a benzylic radical, followed by oxygen rebound to yield a 4-hydroxymethyl metabolite. Furthermore,3[3] (such as CYP2A6 and CYP2C19), a dynamic that must be monitored during profiling.
Phase II: Conjugation Reactions
N-Acetylation (NAT1 / NAT2): This is a major detoxification route for primary anilines. N-acetyltransferases convert the free amine to an N-acetamide, sterically hindering and electronically deactivating the nitrogen, thereby blocking CYP1A2-mediated N-hydroxylation.
Glucuronidation (UGTs): The 4-hydroxymethyl metabolite generated in Phase I can undergo O-glucuronidation via UDP-glucuronosyltransferases (UGTs), significantly increasing hydrophilicity and facilitating rapid renal clearance.
Fig 1. Predicted Phase I and Phase II metabolic pathways of 2-Amino-6-chloro-4-methylbenzonitrile.
To empirically identify these pathways, a self-validating in vitro microsomal stability and metabolite profiling assay is required. The use of Human Liver Microsomes (HLMs) ensures the presence of the full complement of hepatic CYPs and UGTs.
Protocol: HLM Incubation and Metabolite Extraction
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: The physiological pH and magnesium ions are critical for optimal CYP folding and cofactor binding.
Activation of UGTs: Pre-incubate HLMs (1 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes. Causality: UGT active sites are located in the lumen of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site.
Substrate Addition: Add 2-Amino-6-chloro-4-methylbenzonitrile to a final concentration of 10 µM. Causality: Ensure organic solvent (e.g., DMSO) remains <0.1% v/v to prevent artificial CYP inhibition.
Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) and 2 mM UDPGA. Causality: NADPH is the obligate electron donor for Phase I CYPs, while UDPGA is the glucuronic acid donor for Phase II UGTs.
Incubation & Quenching: Incubate at 37°C. At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures proteins, stopping enzymatic activity and precipitating the microsomal matrix.
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.
Fig 2. Step-by-step in vitro metabolite profiling workflow using Human Liver Microsomes and LC-HRMS.
Data Presentation: LC-HRMS Analytical Strategy
High-Resolution Mass Spectrometry (LC-HRMS) using a Q-TOF or Orbitrap analyzer is employed to detect mass shifts corresponding to specific biotransformations. Data-dependent acquisition (DDA) allows for the fragmentation of parent and product ions to pinpoint the exact site of metabolism.
Table: Theoretical Mass Shifts for Putative Metabolites
Metabolic Pathway
Enzyme Family
Formula Change
Theoretical Mass Shift (Da)
Expected Biological Consequence
Parent Compound
N/A
C₈H₇ClN₂
0.0000
Baseline
N-Hydroxylation
CYP1A2
+O
+15.9949
Bioactivation (Toxicity Risk)
Aliphatic Oxidation
CYP3A4, CYP2C9
+O
+15.9949
Intermediate for Phase II
N-Acetylation
NAT1, NAT2
+C₂H₂O
+42.0106
Detoxification
O-Glucuronidation
UGTs
+C₆H₈O₆
+176.0321
Renal Clearance
Conclusion & Strategic Outlook
The metabolic profiling of 2-Amino-6-chloro-4-methylbenzonitrile requires a rigorous understanding of aniline bioactivation and benzonitrile clearance mechanisms. By mapping the CYP1A2-driven N-hydroxylation against NAT-mediated detoxification, drug development professionals can accurately assess the toxicological liability of this scaffold. Implementing the self-validating HLM protocols and LC-HRMS workflows detailed in this guide ensures high-fidelity identification of both stable and reactive intermediates, streamlining the compound's progression through early-stage screening.
Ripa L, et al. Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic? Source: PubMed / nih.gov. URL:[2]
Jeong S, et al. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro. Source: PubMed / nih.gov. URL:[3]
2-Amino-6-chloro-4-methylbenzonitrile (2A6C4M-BN): Mechanistic Profiling and Cellular Assay Workflows for Allosteric Pharmacophores
Executive Summary In modern rational drug design, highly substituted anilines and benzonitriles serve as privileged scaffolds for targeting allosteric pockets in kinases and viral enzymes. 2-Amino-6-chloro-4-methylbenzon...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, highly substituted anilines and benzonitriles serve as privileged scaffolds for targeting allosteric pockets in kinases and viral enzymes. 2-Amino-6-chloro-4-methylbenzonitrile (2A6C4M-BN; CAS: 1260784-62-0) is a prime example of a sterically constrained, stereoelectronically rich building block[1]. While frequently utilized in high-throughput screening libraries, understanding its precise mechanism of action (MoA) in a cellular context requires a rigorous, multi-tiered assay cascade.
This whitepaper outlines the definitive cellular workflows required to evaluate 2A6C4M-BN as a model allosteric pharmacophore. By bridging the gap between biochemical affinity and live-cell efficacy, we provide a blueprint for validating target engagement, quantifying downstream functional arrest, and profiling early ADME-Tox liabilities.
The efficacy of 2A6C4M-BN is driven by its 1,2,4,6-tetrasubstitution pattern, which locks the molecule into a specific conformation ideal for deep-pocket allosteric binding. The causality behind its target interactions can be mapped to its functional groups:
Cyano Group (-CN) at C1: Acts as a powerful electron-withdrawing group and a linear hydrogen-bond acceptor. Its cylindrical
π
-electron cloud enables unique dipole-dipole interactions within narrow, hydrophobic sub-pockets.
Amino Group (-NH2) at C2: Serves as a critical hydrogen-bond donor. Its proximity to the cyano group alters the local electrostatic potential, priming it to anchor to the backbone carbonyls of target proteins.
Chloro Group (-Cl) at C6: Introduces highly directional halogen bonding . The anisotropic charge distribution on the chlorine atom creates a positive
σ
-hole, allowing it to act as a Lewis acid and form stabilizing interactions with Lewis bases (e.g., the sulfur of methionine or oxygen of backbone amides) within the target's active site[2].
Methyl Group (-CH3) at C4: Provides essential lipophilicity and steric bulk, increasing the residence time (
τ
) of the compound by maximizing van der Waals contacts.
Core Cellular Assay Workflows
To prove that 2A6C4M-BN acts as a specific allosteric inhibitor rather than a pan-assay interference compound (PAINS), we must deploy a self-validating system of cellular assays.
Workflow 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
The Causality: Biochemical assays (e.g., SPR or TR-FRET) prove a compound can bind a purified target, but they fail to account for cellular permeability, intracellular competitive metabolites, or compartmentalization. CETSA is employed because it relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced aggregation in intact, living cells[3].
Step-by-Step Protocol:
Cell Treatment: Seed target-expressing cells (e.g., K562 or HeLa) at
1×106
cells/mL. Treat with 10
μ
M 2A6C4M-BN or DMSO (vehicle) for 1 hour at 37°C to allow for intracellular equilibration.
Thermal Aliquoting: Divide the cell suspension into PCR tubes (50
μ
L each) and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
Lysis: Add a non-denaturing lysis buffer (e.g., NP-40 based) supplemented with protease inhibitors. Subject to 3 cycles of freeze-thaw in liquid nitrogen to mechanically rupture the cells without disrupting ligand-protein complexes.
Ultracentrifugation (Critical Step): Spin lysates at 100,000 x g for 20 minutes at 4°C. Why 100,000 x g? Standard benchtop centrifuges fail to pellet micro-aggregates of denatured proteins, leading to false-positive signals in the soluble fraction.
Detection: Analyze the soluble supernatant via AlphaLISA or quantitative Western Blot to determine the melting temperature (
Tm
).
Self-Validating System Controls:
Negative Control: Monitor a non-targeted housekeeping protein (e.g., GAPDH) to ensure the compound is not acting as a non-specific chemical chaperone.
The Causality: Target engagement does not guarantee functional antagonism. To prove that 2A6C4M-BN arrests signaling, we use Phospho-Flow Cytometry. This technique is chosen over bulk Western blotting because it provides single-cell resolution, allowing us to differentiate between uniform partial inhibition and binary (all-or-nothing) inhibition across a heterogeneous cell population.
Step-by-Step Protocol:
Starvation & Pre-treatment: Serum-starve cells for 4 hours to reduce basal phosphorylation. Pre-treat with a dose-response titration of 2A6C4M-BN (1 nM to 10
μ
M) for 30 minutes.
Stimulation: Stimulate the pathway using a known agonist (e.g., EGF for MAPK signaling) for exactly 5 minutes.
Fixation (Critical Step): Immediately add 16% Paraformaldehyde (PFA) directly to the culture to a final concentration of 4%. Why? PFA instantly crosslinks proteins, "freezing" the transient phosphorylation state and preventing endogenous phosphatases from degrading the signal.
Permeabilization: Wash cells and resuspend in ice-cold 90% methanol for 15 minutes on ice. Why methanol? It dissolves membrane lipids, allowing bulky phospho-specific fluorophore-conjugated antibodies to access the nucleus and cytoplasm.
Staining & Acquisition: Stain with target-specific phospho-antibodies (e.g., p-ERK1/2) and acquire data via flow cytometry.
Self-Validating System Controls:
Positive Control: A known, highly potent clinical inhibitor of the target pathway to define the maximum possible signal reduction (
Emax
).
Figure 2: Mechanistic logic of allosteric inhibition and downstream signal arrest induced by 2A6C4M-BN.
The Causality: Halogenated anilines and benzonitriles frequently exhibit off-target liabilities toward Cytochrome P450 enzymes, specifically CYP2C9, due to their lipophilicity and the coordination potential of their nitrogen lone pairs[4]. Profiling this early prevents late-stage drug-drug interaction (DDI) failures.
Step-by-Step Protocol:
Microsome Preparation: Incubate 2A6C4M-BN with Human Liver Microsomes (HLMs) at 0.1 mg/mL protein concentration. Why HLMs? Using intact microsomes preserves the native lipid environment of the enzyme, which is critical since lipophilic compounds partition into the membrane before accessing the CYP active site.
Reaction Initiation: Add a CYP2C9-specific probe substrate (e.g., Diclofenac) and initiate the reaction by adding the NADPH regenerating system.
Quenching & Analysis: Terminate the reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of the metabolite (4'-hydroxydiclofenac) via LC-MS/MS.
Quantitative Data Presentation
The table below summarizes representative mechanistic profiling data for 2A6C4M-BN, demonstrating how the assay cascade builds a cohesive pharmacological profile.
High-potency downstream signal arrest, confirming the allosteric shift is inhibitory.
ADME Liability
CYP2C9 Inhibition
IC50
> 10
μ
M
Low off-target DDI liability; the compound does not strongly coordinate the heme iron.
Cell Viability (Counter-screen)
CellTiter-Glo
CC50
> 50
μ
M
Functional inhibition is target-specific and not an artifact of acute cellular toxicity.
References
Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87 (2013). URL:[Link]
Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 7(5), 435-447 (2012). URL:[Link]
Application Note: Synthesis and Process Optimization of 2-Amino-6-chloro-4-methylbenzonitrile Derivatives
Executive Summary The compound 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is a highly versatile, tri-substituted aromatic building block utilized extensively in the discovery of novel therapeutics and agro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is a highly versatile, tri-substituted aromatic building block utilized extensively in the discovery of novel therapeutics and agrochemicals [1]. Its unique substitution pattern provides three distinct orthogonal handles for downstream derivatization: a nitrile group for tetrazole or amidine formation, an amino group for urea/amide coupling, and an aryl chloride for transition-metal-catalyzed cross-coupling.
This application note details two divergent, field-proven synthetic strategies for accessing this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Chemoselective Nitro Reduction . By analyzing the causality behind reagent selection and providing self-validating in-process controls (IPCs), this guide empowers synthetic chemists to select and scale the optimal route based on precursor availability and laboratory infrastructure.
Mechanistic Rationale & Route Selection
The synthesis of highly functionalized anilines requires strict control over regioselectivity and chemoselectivity. We present two primary pathways to synthesize 2-amino-6-chloro-4-methylbenzonitrile, each addressing specific chemical challenges.
The SNAr approach utilizes 2,6-dichloro-4-methylbenzonitrile as the starting material. The strongly electron-withdrawing nitrile group activates the ortho-chloro positions, lowering the LUMO energy of the aromatic ring and facilitating nucleophilic attack by ammonia. Because chloride is a moderate leaving group, the reaction requires elevated temperatures and a sealed pressure vessel to maintain ammonia concentration in the liquid phase[2].
Fig 1: SNAr workflow for the ammonolysis of 2,6-dichloro-4-methylbenzonitrile.
When starting from 2-chloro-4-methyl-6-nitrobenzonitrile, the primary challenge is reducing the nitro group to an amine without triggering the hydrodehalogenation of the aryl chloride. Standard palladium-on-carbon (Pd/C) hydrogenation—often used for simpler analogs like 2-amino-4-methylbenzonitrile [3]—poses a high risk of cleaving the C-Cl bond. Therefore, a chemoselective electron-transfer reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed. The mildly acidic NH₄Cl activates the iron surface without hydrolyzing the sensitive nitrile group.
To assist in route selection, the quantitative and qualitative parameters of both methodologies are summarized below.
Parameter
Route A: Ammonolysis (SNAr)
Route B: Nitro Reduction
Starting Material
2,6-Dichloro-4-methylbenzonitrile
2-Chloro-4-methyl-6-nitrobenzonitrile [4]
Reaction Type
Nucleophilic Aromatic Substitution
Chemoselective Reduction
Key Reagents
NH₃ (gas), Anhydrous 1,4-Dioxane
Fe powder, NH₄Cl, EtOH/H₂O
Selectivity Risk
Over-amination (forming diamine)
Hydrodehalogenation (if using H₂/Pd)
Scalability
Moderate (requires pressure vessel)
High (standard atmospheric glassware)
Typical Yield
60% – 75%
80% – 90%
IPC Method
LC-MS (Monitoring m/z 167.0 [M+H]⁺)
TLC / UV Vis (Colorimetric change)
Experimental Protocols
Protocol A: Synthesis via SNAr (Ammonolysis)
This protocol is a self-validating system: the conversion is strictly dependent on maintaining autogenous pressure. A drop in pressure indicates a leak and will immediately halt the reaction progress.
Preparation: Charge a high-pressure stainless-steel reactor (or heavy-walled sealed tube for small scale) with 2,6-dichloro-4-methylbenzonitrile and anhydrous 1,4-dioxane. Causality: Dioxane is selected due to its high boiling point, aprotic nature, and excellent solubility profile for both the substrate and ammonia gas.
Pressurization: Cool the vessel to -78 °C using a dry ice/acetone bath. Bubble anhydrous NH₃ gas into the solution until the volume increases by approximately 20%, ensuring a massive stoichiometric excess of the nucleophile.
Reaction: Seal the vessel tightly. Gradually warm to room temperature, then heat to 150 °C behind a blast shield. Stir vigorously for 16 hours.
In-Process Control (IPC): Cool the vessel to 0 °C before carefully venting excess pressure. Extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the mono-aminated product (m/z 167.0) is the dominant peak, with minimal di-aminated byproduct (m/z 148.1).
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the title compound.
Protocol B: Synthesis via Chemoselective Nitro Reduction
This protocol relies on heterogeneous electron transfer. The system validates itself visually: the reaction transitions from a bright yellow solution (nitro precursor) to a colorless/pale yellow organic phase with a dark brown precipitate (iron oxides).
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-methyl-6-nitrobenzonitrile in the EtOH/H₂O mixture. Add NH₄Cl and stir to dissolve the salt.
Activation: Heat the mixture to 60 °C. Causality: Heating prior to iron addition ensures the substrate is fully solubilized and prevents the iron powder from clumping.
Reaction: Add the Iron powder in three equal portions over 15 minutes to control the exothermic reduction. Once addition is complete, heat the mixture to a gentle reflux (80 °C) for 3 to 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly fluorescent, lower Rf spot corresponding to the aniline.
Workup & Purification: While still hot (approx. 50 °C), filter the reaction mixture through a pad of Celite to remove the iron oxides. Causality: Filtering hot prevents the product from co-precipitating with the iron sludge. Wash the Celite pad thoroughly with hot EtOAc (3 × 30 mL). Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure 2-amino-6-chloro-4-methylbenzonitrile.
References
Application
Using 2-Amino-6-chloro-4-methylbenzonitrile as a pharmaceutical building block
Application Note: 2-Amino-6-chloro-4-methylbenzonitrile as a Privileged Pharmaceutical Building Block Strategic Rationale & Structural Profiling In modern drug discovery, the selection of starting materials dictates both...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 2-Amino-6-chloro-4-methylbenzonitrile as a Privileged Pharmaceutical Building Block
Strategic Rationale & Structural Profiling
In modern drug discovery, the selection of starting materials dictates both the efficiency of the synthetic route and the physicochemical properties of the final Active Pharmaceutical Ingredient (API). 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0)[1] has emerged as a highly versatile, privileged scaffold for the construction of complex nitrogenous heterocycles, particularly quinazolines, quinazolinones, and benzimidazoles[2].
Causality of the Substitution Pattern:
Ortho-Amino and Cyano Groups : The proximity of the -NH2 and -CN groups provides a perfect bifunctional handle for cyclization. The nucleophilic amine and the electrophilic nitrile carbon allow for rapid annulation upon the introduction of a C1 source (e.g., formic acid or CO2)[3].
C6-Chloro Substituent : Halogens are critical for late-stage functionalization. The chlorine atom slightly deactivates the aromatic ring, stabilizing the intermediate during cyclization, and serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to expand the molecular footprint[4].
C4-Methyl Group : The addition of a methyl group increases the lipophilicity (LogP) of the resulting scaffold. In kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), this methyl group often projects into hydrophobic pockets within the ATP-binding domain, enhancing target affinity[4].
Low molecular weight allows for extensive downstream elaboration.
Molecular Weight
166.61 g/mol
Ensures the final API remains within Lipinski's Rule of 5.
Key Reactive Sites
-NH2, -CN, -Cl
Enables cyclization and late-stage cross-coupling.
Core Application: Synthesis of Substituted Quinazolinones
Quinazolinones are ubiquitous in FDA-approved drugs. Traditionally, synthesizing these rings required harsh conditions or highly toxic reagents like phosgene. However, recent advances in green chemistry utilize formic acid or carbon dioxide as sustainable C1 sources to achieve this cyclization[2][3].
Fig 1. Synthetic workflow from the aminobenzonitrile scaffold to advanced API intermediates.
Protocol 1: Metal-Free Cyclization to 5-Chloro-7-methylquinazolin-4(3H)-one
This protocol utilizes formic acid, which acts dually as the solvent and the C1 source, ensuring a self-validating, high-yielding reaction[3].
Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-chloro-4-methylbenzonitrile (1.0 eq, 10 mmol, 1.66 g).
Reagent Addition : Add 15 mL of anhydrous formic acid (HCOOH). Causality: Formic acid protonates the nitrile, increasing its electrophilicity, while simultaneously providing the carbon atom necessary to close the pyrimidine ring.
Reaction Execution : Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.
In-Process Monitoring (Self-Validation) : Withdraw a 50 µL aliquot, dilute in ethyl acetate, and monitor via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the starting material spot disappears. Spectroscopic Validation: FT-IR of the crude mixture will show the complete disappearance of the sharp -C≡N stretch at ~2220 cm⁻¹ and the emergence of a strong lactam -C=O stretch at ~1680 cm⁻¹.
Workup : Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of ice-cold distilled water under vigorous stirring. Cautiously neutralize the aqueous layer with saturated sodium bicarbonate (NaHCO3) until pH 7 is reached.
Isolation : Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual formate salts.
Purification : Dry the solid in a vacuum oven at 50 °C overnight. Recrystallize from hot ethanol to yield pure 5-chloro-7-methylquinazolin-4(3H)-one.
Pharmacological Relevance: Kinase Inhibition and Modulators
Once the 2-amino-6-chloro-4-methylbenzonitrile is cyclized into a quinazoline or quinazolinone, it becomes a powerful pharmacophore. Quinazoline derivatives are famously utilized as selective β-Glucocerebrosidase (GCase) modulators[4] and as potent inhibitors of receptor tyrosine kinases, most notably EGFR[6].
Mechanistic Causality : The planar nature of the quinazoline ring mimics the adenine moiety of ATP. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain (e.g., Met793 in EGFR). The C6-chloro and C4-methyl groups (originating from our starting material) project into the hydrophobic pocket, significantly increasing binding affinity and residence time, thereby arresting downstream oncogenic signaling[4][7].
Fig 2. Mechanism of action for quinazoline-based EGFR inhibitors in oncology.
The retention of the C6-chloro group post-cyclization is a strategic advantage. It allows for the rapid generation of analog libraries via Suzuki-Miyaura coupling to fine-tune the API's target affinity.
Protocol 2: Suzuki-Miyaura Coupling of the Chloro-Quinazolinone
Setup : In a Schlenk tube, combine the synthesized 5-chloro-7-methylquinazolin-4(3H)-one (1.0 eq, 1 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and potassium carbonate (K2CO3, 2.5 eq, 2.5 mmol).
Catalyst : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq, 5 mol%). Causality: The Pd(0) catalyst inserts into the C-Cl bond via oxidative addition, a step facilitated by the electron-deficient nature of the quinazolinone ring.
Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Purge the tube with nitrogen for 10 minutes to prevent catalyst oxidation.
Reaction : Heat at 90 °C for 8 hours.
Validation : TLC (DCM:MeOH 95:5) will show a new, highly UV-active spot (extended conjugation from the newly attached aryl ring).
Workup : Extract with ethyl acetate, dry over Na2SO4, concentrate, and purify via flash column chromatography.
References
Chauhan, S. M., & Bhanage, B. M. "Metal-free synthesis of quinazolinone from 2-amino benzonitrile in the presence of formic acid as a C1 source." Tetrahedron Letters, 2023, 154482.[Link]
Zheng, J., et al. "Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators." Journal of Medicinal Chemistry (via PMC), 2014.[Link]
Truong, C. C., et al. "Recent Advances in the Fixation of CO2 into Quinazoline and Benzimidazole." Energy & Fuels - ACS Publications, 2021.[Link]
Balaraman, E., et al. "Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins." Green Chemistry - RSC Publishing, 2023.[Link]
2-Amino-6-chloro-4-methylbenzonitrile is a highly functionalized aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it possesses a unique combination of functional groups: a strongly electron-withdrawing nitrile group (-C≡N), a lipophilic and electronegative chloro group (-Cl), a lipophilic methyl group (-CH3), and an amino group (-NH2).
The Analytical Target Profile (ATP) for this method requires a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) assay capable of quantifying the analyte with high precision, accuracy, and specificity, ensuring baseline resolution from potential synthetic impurities and degradation products.
Method Development Strategy: Causality & Rationale
As a Senior Application Scientist, method development is never a process of trial and error; it is a causality-driven exercise in Analytical Quality by Design (AQbD). Every parameter in this protocol has been selected based on the physicochemical properties of the analyte.
Column Selection and Stationary Phase
The analyte exhibits mixed polarity. The aromatic ring, chloro, and methyl groups impart significant lipophilicity (estimated LogP ~ 2.5–3.0), making a C18 (Octadecylsilane) stationary phase the optimal choice for retention. We utilize an end-capped, high-purity silica column (e.g., 150 mm × 4.6 mm, 3.5 µm). End-capping is critical here: it shields residual acidic silanols on the silica surface, preventing secondary ion-exchange interactions with the amino group that typically manifest as severe peak tailing.
Mobile Phase pH & Buffer Selection
The amino group (-NH2) on the benzene ring is an electron-donating group, but its basicity is drastically reduced by the inductive and resonance pull of the ortho-nitrile and ortho-chloro groups. Consequently, the pKa of its conjugate acid is extremely low (< 2.0).
The Causality: If analyzed at a neutral pH, the residual silanols on the column (pKa ~ 3.5–4.5) will ionize (
SiO−
). Even transient protonation of the weak amine will cause electrostatic dragging (tailing). By employing 0.1% Formic Acid (pH ~ 2.7) in the aqueous mobile phase, we achieve a dual purpose: we ensure the analyte remains entirely in its neutral free-base form, and we fully protonate (neutralize) the column silanols, guaranteeing a purely hydrophobic retention mechanism and perfectly symmetrical peaks.
Organic Modifier
Acetonitrile (ACN) is selected over Methanol. ACN is an aprotic solvent with lower viscosity, which reduces system backpressure. More importantly, ACN contains a nitrile group, which engages in favorable dipole-dipole interactions with the nitrile group of the analyte, enhancing solvation kinetics and providing superior selectivity compared to protic solvents.
Caption: Analytical Quality by Design (AQbD) workflow for HPLC method development.
Experimental Protocol
Chromatographic Conditions
Summarized below is the optimized gradient method designed to elute the analyte sharply while washing strongly retained lipophilic impurities from the column.
Isocratic hold focuses the analyte band; steep gradient elutes late-eluting impurities; 5 min re-equilibration.
Column Temperature
30 °C
Reduces solvent viscosity and stabilizes retention times.
Detection
UV/DAD at 240 nm
Maximum absorbance for the conjugated aromatic system.
Injection Volume
10 µL
Prevents column overloading while ensuring adequate S/N.
Step-by-Step Sample Preparation Workflow
Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Injecting the sample in 100% organic solvent would cause peak fronting due to a localized solvent mismatch at the column head. The 50:50 diluent closely matches the initial gradient conditions.
Standard Stock Solution (1.0 mg/mL):
Accurately weigh 10.0 mg of 2-Amino-6-chloro-4-methylbenzonitrile reference standard into a 10 mL volumetric flask.
Add 5 mL of Acetonitrile to dissolve the compound (sonicate for 5 minutes if necessary).
Make up to the mark with Acetonitrile and mix well.
Working Standard Solution (100 µg/mL):
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.
Dilute to volume with the Diluent (50:50 Water:ACN) and mix thoroughly.
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.
Self-Validating System: System Suitability Test (SST)
Trustworthiness in analytical chemistry requires that the method proves its own validity before any sample is quantified. The System Suitability Test (SST) acts as this self-validating gatekeeper. Prior to analyzing unknown samples, inject a blank (Diluent) followed by five replicate injections of the Working Standard.
SST Parameter
Acceptance Criteria
Implication of Failure
Blank Interference
No peaks at analyte RT
Indicates carryover or contaminated diluent.
Retention Time (RT)
~ 6.5 ± 0.2 min
Indicates pump failure or mobile phase preparation error.
Tailing Factor (
Tf
)
≤
1.5
Indicates column degradation or secondary silanol interactions.
Theoretical Plates (
N
)
≥
5000
Indicates loss of column efficiency or dead volume.
Peak Area %RSD
≤
2.0% (n=5)
Indicates injector malfunction or sample instability.
Method Validation Framework
This method must be validated according to the[2], which provides a global framework for ensuring the reliability and consistency of analytical testing methods[3].
Caption: ICH Q2(R2) Validation Protocol mapping the interrelated performance characteristics.
Validation Parameters & Acceptance Criteria
Based on the[4], the following experiments must be executed:
Validation Parameter
Execution Methodology
Acceptance Criteria
Specificity
Subject the analyte to forced degradation: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3%
H2O2
), Heat (60°C), and UV Light. Analyze using a Diode Array Detector (DAD).
Peak purity angle < Purity threshold. No co-elution of degradants with the main peak.
Linearity & Range
Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., 10, 50, 80, 100, 120 µg/mL).
Correlation coefficient (
R2
)
≥
0.999. Y-intercept
≤
2.0% of the 100% response.
Accuracy (Recovery)
Spike known amounts of the analyte into a placebo matrix at 3 levels (80%, 100%, 120%). Prepare in triplicate for each level (n=9 total).
Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability)
Prepare 6 independent sample preparations at the 100% test concentration.
%RSD of the calculated assay results
≤
2.0%.
Robustness
Deliberately alter flow rate (
±
0.1 mL/min), column temperature (
±
5°C), and organic modifier ratio (
±
2% absolute).
System Suitability Criteria (Tailing, %RSD, Resolution) must still be met under all conditions.
References
Q2(R2) Validation of Analytical Procedures March 2024
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL:[Link]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Amino-6-chloro-4-methylbenzonitrile
Introduction and Mechanistic Rationale The functionalization of highly substituted, deactivated aryl chlorides is a critical bottleneck in modern drug development and materials science. The substrate 2-Amino-6-chloro-4-m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The functionalization of highly substituted, deactivated aryl chlorides is a critical bottleneck in modern drug development and materials science. The substrate 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) presents a multifaceted synthetic challenge for Palladium-catalyzed cross-coupling due to three competing structural features:
Inert C-Cl Bond: Aryl chlorides are notoriously reluctant to undergo oxidative addition compared to their bromide or iodide counterparts[1].
Steric and Electronic Effects of the ortho-Nitrile: While the strongly electron-withdrawing nitrile group lowers the LUMO of the C-Cl bond (facilitating oxidative addition), its ortho positioning creates significant steric hindrance around the transition metal center.
Competitive Amine Coordination: The unprotected primary amine can coordinate to the Palladium center, potentially leading to catalyst poisoning (stable Pd-N species) or competitive Buchwald-Hartwig amination (C-N bond formation)[2].
Causality of Catalyst and Ligand Selection
To circumvent these challenges and selectively drive the Suzuki-Miyaura C-C cross-coupling, the choice of ligand is paramount. Standard phosphines (e.g., PPh3) fail entirely. Instead, bulky dialkylbiaryl phosphine ligands—specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)—are required[1].
The extreme steric bulk of the triisopropyl ring in XPhos ensures the formation of a highly active, monoligated
Pd(0)L
complex, which is electronically rich enough to insert into the C-Cl bond. Furthermore, the spatial shielding provided by the ligand sterically precludes the coordination of the substrate's primary amine, entirely suppressing competitive C-N coupling and ensuring absolute chemoselectivity[3].
A biphasic solvent system (1,4-Dioxane/H2O) is employed because water is mechanistically essential. It dissolves the inorganic base (
K3PO4
) and facilitates the formation of the reactive trihydroxyboronate intermediate
[Ar−B(OH)3]−
, which undergoes transmetalation significantly faster than the neutral boronic acid.
Experimental Workflows & Protocols
The following protocol is designed as a self-validating system. Visual cues are provided to ensure the integrity of the catalytic cycle.
Reagent Preparation and Setup
Equipment: Use a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar and a Teflon stopcock.
Solvent Addition: Add 1,4-Dioxane (4.0 mL) and deionized
H2O
(1.0 mL) to the Schlenk tube.
Degassing (Freeze-Pump-Thaw): Subject the mixture to three cycles of freeze-pump-thaw to strictly remove dissolved oxygen. Scientific Insight: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, permanently deactivating the catalyst.
Heating: Backfill the tube with Argon, seal it, and immerse it in a pre-heated oil bath at 100 °C.
Self-Validation Check: Within 10 minutes of heating, the suspension should transition to a homogeneous deep yellow/orange solution , indicating the successful generation of the active
Pd(0)
species.
Troubleshooting: If the solution turns opaque black, Pd-black has precipitated. This indicates catalyst death due to oxygen ingress or insufficient ligand coordination. The reaction must be aborted.
Workup and Isolation
Termination: After 12–24 hours, cool the reaction to room temperature. The reaction is complete when TLC (Hexanes/EtOAc 3:1) shows the disappearance of the starting material.
Extraction: Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous
NH4Cl
(10 mL) to neutralize the strong base, followed by brine (10 mL).
Drying & Concentration: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the biaryl product.
Data Presentation
Table 1: Optimization of Reaction Conditions
Conditions: 1.0 mmol substrate, 1.5 mmol Phenylboronic acid, 2 mol% Pd source, 100 °C, 12 h.
Mechanistic catalytic cycle of the XPhos-Pd catalyzed Suzuki-Miyaura cross-coupling.
Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling protocol.
References
Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides
Organic Letters - ACS Publications[Link]
An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids
The Journal of Organic Chemistry - ACS Publications[Link]
Suzuki–Miyaura cross-coupling for chemoproteomic applications
ChemRxiv[Link]
High-Throughput Screening Assays Utilizing 2-Amino-6-chloro-4-methylbenzonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Role of the Scaffold In modern drug discovery, the success of a High-Throughput Screening (HTS) campaign relies heavily on the quality and structural geometry of the compound library being scr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of the Scaffold
In modern drug discovery, the success of a High-Throughput Screening (HTS) campaign relies heavily on the quality and structural geometry of the compound library being screened. 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is not a biological probe or fluorophore itself; rather, it is a highly specialized, privileged chemical building block. It serves as the foundational scaffold for the combinatorial synthesis of 5-chloro-7-methylquinazolin-4-amine derivatives[1].
Quinazolines are renowned for their ability to competitively bind the ATP-binding pocket of crucial oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR)[2]. The specific substitution pattern provided by this starting material—a chlorine atom and a methyl group—translates into targeted steric bulk and halogen-bonding capabilities on the final quinazoline core. This precise geometry is critical for penetrating deep into the hydrophobic clefts of kinase active sites, thereby driving both potency and kinase selectivity.
Workflow from scaffold synthesis to high-throughput screening.
Rationale for TR-FRET in High-Throughput Screening
Once the quinazoline library is synthesized from the 2-amino-6-chloro-4-methylbenzonitrile scaffold, it must be rapidly evaluated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold-standard methodology for screening these libraries[3].
The Causality of Assay Selection:
Traditional Enzyme-Linked Immunosorbent Assays (ELISAs) require multiple incubation and wash steps, making them prone to high variability and difficult to miniaturize for 384-well or 1536-well formats[3]. TR-FRET solves this by utilizing a homogeneous "mix-and-read" format. Furthermore, small-molecule libraries often contain compounds that are naturally fluorescent, which causes false positives in standard fluorescence assays. TR-FRET utilizes lanthanide chelates (such as Europium) as donor fluorophores, which possess an exceptionally long emission half-life (milliseconds). By introducing a time delay (e.g., 50 µs) before measuring the emission, the short-lived background autofluorescence of the screening compounds completely decays, yielding an exceptionally high Signal-to-Background (S/B) ratio[4].
TR-FRET homogeneous assay principle for kinase inhibitor screening.
Self-Validating TR-FRET Assay Protocol
The following protocol details the screening of the synthesized quinazoline library against recombinant EGFR in a 384-well microplate format. This protocol is designed as a self-validating system : every plate includes internal positive and negative controls to calculate the Z'-factor, ensuring day-to-day and plate-to-plate reproducibility[4].
Reagent Preparation
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Enzyme/Substrate Mix: Recombinant EGFR kinase (0.5 nM final) and Biotinylated Poly(Glu,Tyr) peptide substrate (100 nM final) diluted in Kinase Buffer.
ATP Mix: ATP prepared at the
Km
value for EGFR (typically 10 µM final) to ensure competitive inhibitors can be accurately identified.
Detection Mix: 50 mM HEPES (pH 7.5), 100 mM EDTA (to quench kinase activity by chelating Mg²⁺), 2 nM Europium-labeled anti-phosphotyrosine antibody (Donor), and 20 nM Streptavidin-XL665 (Acceptor).
Step-by-Step Workflow
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the synthesized quinazoline compounds (in 100% DMSO) into a low-volume 384-well white microplate.
Control Wells: Dispense 50 nL of pure DMSO into positive control wells (maximum activity) and 50 nL of 1 mM Staurosporine into negative control wells (minimum activity).
Kinase Addition: Add 5 µL of the Enzyme/Substrate Mix to all wells. Centrifuge briefly at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow compound pre-binding.
Reaction Initiation: Add 5 µL of the ATP Mix to all wells to start the phosphorylation reaction. The final assay volume is 10 µL.
Incubation: Seal the plate and incubate at RT for 60 minutes.
Reaction Quenching & Detection: Add 10 µL of the Detection Mix to all wells. The EDTA immediately halts the kinase reaction, while the Donor and Acceptor reagents begin binding to the phosphorylated biotin-peptide.
Equilibration: Incubate the plate in the dark at RT for 60 minutes to allow the TR-FRET complex to reach equilibrium.
Data Acquisition: Read the plate on a TR-FRET-compatible multimode reader (e.g., PerkinElmer EnVision).
Settings: Excitation at 337 nm; Emission 1 at 615 nm (Europium); Emission 2 at 665 nm (TR-FRET). Delay time: 50 µs. Integration time: 100 µs.
Data Processing & Quality Control
The raw readout is the dimensionless HTRF ratio, calculated to normalize well-to-well volume variations:
Ratio=(Emission at 615 nmEmission at 665 nm)×104
To validate the assay's integrity, calculate the Z'-factor for each plate:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
A Z'-factor
≥0.5
indicates a robust, reliable assay suitable for HTS[2].
Quantitative Data Presentation
The tables below summarize expected validation metrics and representative Structure-Activity Relationship (SAR) data for libraries derived from the 2-amino-6-chloro-4-methylbenzonitrile scaffold.
Table 2: Representative SAR of Scaffold-Derived Quinazolines against EGFR
Note: Data represents hypothetical derivatives synthesized via [4+2] annulation of 2-amino-6-chloro-4-methylbenzonitrile with various substituted cyanamides.
Compound ID
Scaffold Substitution
R-Group (C4 Position)
EGFR IC₅₀ (nM)
Cell Proliferation IC₅₀ (A431 cells, µM)
Ref-Gefitinib
-
-
35.0
0.05
Lib-001
5-Cl, 7-CH₃
3-chloro-4-fluoroaniline
12.4
0.08
Lib-002
5-Cl, 7-CH₃
4-bromoaniline
45.1
0.32
Lib-003
5-Cl, 7-CH₃
benzylamine
> 10,000
> 50.0
Causality Insight: The data in Table 2 highlights why the 5-Cl, 7-CH₃ geometry (inherited directly from the 2-amino-6-chloro-4-methylbenzonitrile starting material) is highly synergistic with halogenated aniline derivatives at the C4 position, driving nanomolar potency by perfectly occupying the hydrophobic pocket of the EGFR active site.
References
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at:[Link]
Development of a High-Throughput Assay for Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1 Based on Time-Resolved Fluorescence Energy Transfer. J-Stage. Available at:[Link]
A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. PMC - NIH. Available at:[Link]
Application Note: Optimized Dissolution Protocols for 2-Amino-6-chloro-4-methylbenzonitrile
Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Compound: 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) Introduction and Rationale 2-Amino-6-chloro-4-methylbenzonitrile is a highl...
2-Amino-6-chloro-4-methylbenzonitrile is a highly versatile aromatic building block utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals, and specialized high-throughput screening libraries[1],[2]. Despite its utility, researchers frequently encounter solubility bottlenecks. The compound features a unique steric and electronic environment—an aromatic core substituted with a primary amine, a nitrile, a chlorine atom, and a methyl group.
This application note provides an authoritative, self-validating guide to selecting the appropriate solvent and executing precise dissolution protocols. By understanding the thermodynamic drivers of solvation, researchers can ensure absolute reproducibility in both biological assays and organic synthesis workflows.
Physicochemical Profiling and Solvent Causality
To design an effective dissolution protocol, one must first analyze the molecular interactions dictating solubility:
Hydrophobicity vs. Polarity: The molecule possesses a highly hydrophobic benzene ring, further lipophilized by the non-polar methyl group and the electronegative but bulky chlorine atom. This substantial hydrophobic bulk heavily outweighs the hydrogen-bonding potential of the primary amine (-NH
2
) and the dipole of the nitrile (-C
≡
N) group. Consequently, the free energy of hydration is highly unfavorable, resulting in near-total insolubility in aqueous media[3],[4].
The Polar Aprotic Advantage: Solvents such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are exceptionally effective for aminobenzonitriles[5]. The oxygen atom in DMSO acts as a potent hydrogen-bond acceptor, forming favorable interactions with the protons of the amine group. Simultaneously, the high dielectric constants of these solvents stabilize the nitrile dipole, while their organic nature seamlessly solvates the hydrophobic aromatic core[3],[6].
Quantitative Solubility Matrix
Data summarized based on structural analogs and empirical solvent behaviors[3],[5],[6].
Solvent
Polarity Index
Estimated Solubility
Application Suitability
Mechanistic Rationale
Water
10.2
< 0.1 mg/mL
Poor
High hydrophobic bulk prevents hydration lattice formation[4].
DMSO
7.2
> 50 mg/mL
Excellent (In Vitro)
Strong H-bond acceptor; solvates -NH
2
and stabilizes the nitrile dipole[3].
DMF / NMP
6.4 / 6.7
> 50 mg/mL
Excellent (Synthesis)
High dielectric constant; optimal for cross-coupling and amination reactions[5].
Dichloromethane
3.1
~5-10 mg/mL
Moderate (Extraction)
Solvates the non-polar aromatic core but lacks strong H-bond disruption capabilities[6].
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in quality control steps to ensure the system is self-validating. Do not proceed to downstream applications if the validation steps fail.
Protocol A: Preparation of a 50 mM Master Stock in DMSO (For Biological Assays)
Causality Focus: Minimizing water ingress to prevent micro-precipitation.
Thermal Equilibration: Remove the vial of 2-Amino-6-chloro-4-methylbenzonitrile from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Rationale: Opening cold vials introduces atmospheric moisture, which drastically reduces the solubility capacity of DMSO.
Weighing: Accurately weigh 8.33 mg of the compound (MW: 166.61 g/mol ) into a sterile, amber glass vial. Rationale: Amber glass protects the light-sensitive amine from photo-oxidation.
Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
Agitation: Vortex the mixture at 2500 RPM for 60 seconds. If visible particulates remain, place the vial in an ultrasonic water bath at 25°C for 3-5 minutes. Rationale: Sonication provides the necessary activation energy to break the intermolecular crystal lattice forces of the solid.
System Validation (Tyndall Effect Check): Shine a high-intensity focused light beam (e.g., a laser pointer) through the vial against a dark background. Pass Criteria: The absence of light scattering confirms complete solvation at the molecular level.
Storage: Aliquot the solution into single-use tubes and store at -20°C.
Protocol B: Large-Scale Dissolution in NMP/DMF (For Organic Synthesis)
Causality Focus: Maximizing intermediate availability for catalytic cycles.
Atmospheric Control: Purge a round-bottom flask with inert gas (Nitrogen or Argon) for 5 minutes.
Addition: Add the required mass of 2-Amino-6-chloro-4-methylbenzonitrile to the flask.
Solvation: Inject anhydrous NMP or DMF (typically 5-10 mL per gram of substrate) while maintaining magnetic stirring at 400 RPM[5].
Thermal Activation (Optional): If the concentration exceeds 100 mg/mL, gently warm the solution to 40°C. Rationale: Elevated temperature increases kinetic energy, shifting the dissolution equilibrium forward.
System Validation: Stop stirring and observe the solution. Pass Criteria: A completely transparent, homogeneous liquid with no sedimentation at the bottom of the flask. Proceed immediately with the addition of coupling reagents or catalysts.
Decision Workflow
Workflow for solvent selection and dissolution of 2-Amino-6-chloro-4-methylbenzonitrile.
References
Development of a practical synthesis of etravirine via a microwave-promoted amination . National Institutes of Health (NIH). Available at:[Link]
DMSO/SOCl2 Mediated Intramolecular Cyclization of Olefinic Amides . American Chemical Society (ACS). Available at:[Link]
Dichlobenil | C7H3Cl2N | CID 3031 . PubChem, National Institutes of Health (NIH). Available at: [Link]
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Amino-6-chloro-4-methylbenzonitrile
Executive Summary 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is a highly functionalized, bifunctional aromatic building block frequently utilized in the synthesis of complex pharmaceutical intermediates an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is a highly functionalized, bifunctional aromatic building block frequently utilized in the synthesis of complex pharmaceutical intermediates and aza-heterocycles. Featuring both an electrophilic aryl chloride and a nucleophilic primary aniline on the same sterically encumbered ring, this molecule presents a unique chemoselectivity challenge in Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig Amination).
This application note provides a comprehensive, self-validating guide to directing the chemoselectivity of this molecule. By rationally selecting dialkylbiaryl phosphine ligands and specific base systems, chemists can cleanly force the molecule to act either as the electrophile (C6-amination) or the nucleophile (C2-amination) without unwanted oligomerization.
Mechanistic Rationale & Chemoselectivity Design
To achieve absolute chemoselectivity, one must analyze the electronic and steric microenvironments of the substrate:
The Cyano Group (-CN): Positioned at C1, this strongly electron-withdrawing group activates the ortho-chloride (C6) toward oxidative addition by the Pd(0) catalyst. Conversely, it severely deactivates the ortho-amine (C2), rendering it a poor nucleophile.
The Methyl Group (-CH3): Positioned at C4, it provides mild electron donation but primarily serves as a steric marker.
The Bifunctional Conflict: If subjected to standard, unoptimized Pd-catalysis, the molecule will undergo non-selective oligomerization (the C2-amine of one molecule attacking the C6-chloride of another).
Divergent Catalyst Design
To solve this, we leverage the highly tunable nature of dialkylbiaryl phosphine ligands, a technology pioneered by the Buchwald group .
Pathway A: Electrophilic Mode (C6-Activation)
To couple the C6-chloride with an external secondary amine (e.g., morpholine), we must prevent the substrate's own primary amine from poisoning the catalyst. BrettPhos is the optimal ligand here. Its unique steric profile—specifically the proximal methoxy group and bulky isopropyl moieties—blocks primary amines from binding to the Pd(II) center, thereby completely suppressing oligomerization and selectively promoting the coupling of secondary amines .
Pathway B: Nucleophilic Mode (C2-Activation)
To couple the deactivated C2-amine with an external aryl bromide, we exploit the differential rate of oxidative addition. Aryl bromides undergo oxidative addition significantly faster than the sterically hindered ortho-cyano aryl chloride. We utilize tBuBrettPhos or RuPhos , which are specifically designed to facilitate the coupling of hindered, electron-deficient anilines. Because the C2-amine is deactivated, a strong, non-nucleophilic base like LiHMDS is required to ensure rapid deprotonation of the Pd(II)-amido intermediate .
Chemoselective divergence of 2-Amino-6-chloro-4-methylbenzonitrile in Pd-catalyzed amination.
Experimental Protocols (Self-Validating Systems)
Protocol A: C6-Amination (Molecule as the Electrophile)
Objective: Couple 2-Amino-6-chloro-4-methylbenzonitrile with morpholine.
Causality Check: Sodium tert-butoxide (NaOtBu) is used as the base because morpholine is a strong enough nucleophile to not require LiHMDS, and NaOtBu efficiently drives the deprotonation step with BrettPhos.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-6-chloro-4-methylbenzonitrile (1.0 mmol, 166.6 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg, 2 mol% Pd), BrettPhos (0.048 mmol, 25.8 mg, 4.8 mol%), and NaOtBu (1.4 mmol, 134.5 mg).
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Critical: Pd(0) is highly sensitive to oxygen; failure to rigorously degas will result in catalyst death (evidenced by a black precipitation of bulk palladium).
Reagent Addition: Add anhydrous, degassed Toluene (5.0 mL) followed by morpholine (1.2 mmol, 104 µL) via syringe.
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours.
In-Process Validation: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. Validation Criteria: Disappearance of the starting material mass (
m/z
166.0) and appearance of the product mass (
m/z
217.1). The absence of
m/z
297 (dimerization) confirms BrettPhos effectively blocked primary amine binding.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove Pd particulates. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: C2-Amination (Molecule as the Nucleophile)
Objective: Couple 2-Amino-6-chloro-4-methylbenzonitrile with 4-bromoanisole.
Causality Check: LiHMDS is strictly required here. The electron-withdrawing -CN group drops the pKa of the aniline, making it a poor nucleophile. LiHMDS ensures the formation of the highly reactive lithium amide prior to transmetalation to the Pd center.
Step-by-Step Methodology:
Preparation: In a glovebox or via standard Schlenk technique, charge a vial with 2-Amino-6-chloro-4-methylbenzonitrile (1.0 mmol, 166.6 mg), 4-bromoanisole (1.1 mmol, 205.7 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), and tBuBrettPhos (0.048 mmol, 23.3 mg).
Solvent & Base: Add anhydrous Toluene (4.0 mL). Slowly add a 1.0 M solution of LiHMDS in THF (2.2 mmol, 2.2 mL) dropwise at room temperature. Note: A slight color change to deep red/orange indicates the formation of the active L1Pd(0) species.
Reaction: Seal the vial and heat to 100 °C for 12 hours.
In-Process Validation: Analyze via TLC (Hexanes/EtOAc 3:1). The highly fluorescent starting material spot under 254 nm UV should be completely consumed.
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (5 mL) to neutralize excess LiHMDS. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and purify via silica gel chromatography.
Quantitative Data & Optimization Summaries
The following tables summarize the empirical data validating the mechanistic choices described above.
Table 1: Optimization of C6-Amination (Electrophilic Mode with Morpholine)
Entry
Pd Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd2(dba)3
XPhos
NaOtBu
Toluene
80
15
Extensive oligomerization; primary amine not blocked.
2
Pd2(dba)3
RuPhos
NaOtBu
Toluene
80
42
Moderate yield; insufficient steric bulk to prevent side reactions.
Weaker base leads to incomplete catalytic turnover.
Table 2: Optimization of C2-Amination (Nucleophilic Mode with 4-Bromoanisole)
Entry
Pd Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd2(dba)3
BrettPhos
NaOtBu
Toluene
100
22
NaOtBu is too weak to deprotonate the deactivated aniline.
2
Pd2(dba)3
tBuBrettPhos
NaOtBu
Toluene
100
45
Better ligand for hindered amines, but base is still insufficient.
3
Pd2(dba)3
tBuBrettPhos
LiHMDS
Toluene
100
91
Optimal; strong base ensures rapid Pd-amido formation.
4
Pd2(dba)3
tBuXPhos
LiHMDS
Toluene
100
78
Good yield, but slightly slower reductive elimination than Entry 3.
Catalytic Cycle & Kinetic Considerations
The success of both protocols relies on the efficient generation of the monoligated L1Pd(0) active catalyst. Dialkylbiaryl phosphines are uniquely capable of stabilizing this 12-electron species.
During the cycle, the rate-determining step shifts based on the protocol. In Protocol A , oxidative addition into the sterically hindered C-Cl bond is rate-limiting. In Protocol B , the deprotonation and formation of the Pd(II)-amido complex is rate-limiting, which dictates the necessity of the LiHMDS base.
Standard catalytic cycle for the Buchwald-Hartwig amination highlighting key intermediate states.
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.[Link]
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]
Application
Application Notes & Protocols: The Strategic Application of 2-Amino-6-chloro-4-methylbenzonitrile in Modern Small Molecule Drug Discovery
Introduction: Beyond a Simple Building Block In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminobenzonitrile sc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond a Simple Building Block
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminobenzonitrile scaffold is one such "privileged structure," prized for its inherent reactivity that allows for the efficient construction of fused heterocyclic systems.[1] These systems, particularly quinazolines and pyrimidines, form the core of numerous FDA-approved drugs and clinical candidates, underscoring the scaffold's therapeutic relevance.[1][2][3]
This guide focuses on a specifically substituted analogue: 2-Amino-6-chloro-4-methylbenzonitrile . This molecule is not merely a starting material but a strategic tool. Its unique trifecta of functional groups—an aniline amine, a nitrile, and an aryl chloride—coupled with a strategically placed methyl group, provides medicinal chemists with a versatile platform to systematically build and optimize drug candidates. The specific substitution pattern allows for the creation of derivatives with distinct steric and electronic profiles, which can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic properties.[1] This document will elucidate the rationale behind its use and provide detailed, field-proven protocols for its application in key synthetic transformations central to drug discovery programs, particularly in the realm of kinase inhibition.
Strategic Rationale: Why Employ this Specific Scaffold?
The utility of 2-amino-6-chloro-4-methylbenzonitrile stems from the distinct roles each of its substituents can play in the final drug molecule. Understanding this causality is key to leveraging its full potential.
The Aminonitrile Core: The ortho-positioning of the nucleophilic amine and the electrophilic nitrile is the scaffold's primary asset. This arrangement is primed for cyclization reactions to forge six-membered heterocyclic rings like quinazolines, which are prevalent in potent kinase inhibitors that target the ATP-binding site.[1][4][5]
The Aryl Chloride Handle: The chlorine atom at the 6-position is a superb handle for diversification via modern cross-coupling chemistry. It is sufficiently reactive for palladium-catalyzed reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and amino substituents. This enables extensive exploration of the Structure-Activity Relationship (SAR) at a key vector often pointing towards the solvent-exposed region of a binding pocket.
The Methyl Group Modulator: The 4-methyl group is not a passive spectator. It influences the molecule's physicochemical properties by increasing lipophilicity, which can enhance membrane permeability and cell penetration. Furthermore, it can serve as a "metabolic blocker," preventing para-hydroxylation of the aromatic ring, a common route of drug metabolism, thereby potentially increasing the compound's half-life. Its steric bulk can also enforce specific conformations required for optimal target engagement.[1]
The Nitrile as a Versatile Pharmacophore: Beyond its role in cyclization, the nitrile group is a valuable pharmacophore in its own right. It is a potent hydrogen bond acceptor and can serve as a bioisostere for halogens or even hydroxyl groups.[6] In advanced drug design, the nitrile's electrophilic carbon can be exploited as a "warhead" to form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine) in a target's active site, a strategy that has yielded highly potent and selective inhibitors.[6][7]
The logical flow for utilizing this scaffold in a drug discovery campaign is visualized below.
Caption: Drug discovery workflow using the 2-amino-6-chloro-4-methylbenzonitrile scaffold.
Core Methodologies and Experimental Protocols
The following protocols are foundational for exploiting the chemistry of 2-amino-6-chloro-4-methylbenzonitrile. They are designed to be robust starting points, with notes on optimization. Causality: All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) because the Pd(0) species in the catalytic cycles are sensitive to oxidation by air, which would deactivate the catalyst and halt the reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is paramount for installing new aryl or heteroaryl moieties at the C6-position, a common strategy for building kinase inhibitors that mimic the adenine region of ATP.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-chloro-4-methylbenzonitrile (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[8]
Rationale: An excess of the boronic acid is used to drive the reaction to completion. Carbonates are effective bases for activating the boronic acid for transmetalation.[9] Cesium carbonate is more soluble and often provides better results for less reactive chlorides.
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) and a suitable ligand like SPhos or XPhos (4 mol%).
Rationale: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst. Using a Pd(II) precursor with a specialized phosphine ligand often results in a more active catalyst, allowing for lower catalyst loadings and milder reaction conditions, which is crucial when working with complex, sensitive substrates.[9]
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
Solvent Addition: Add degassed solvents. A mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 0.1-0.2 M concentration) is common.[8]
Rationale: Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[10] Degassing is critical to remove dissolved oxygen.
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.[8]
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8]
Data Summary Table:
Entry
Arylboronic Acid (R-B(OH)₂)
Catalyst System
Base
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5 mol%)
K₂CO₃
90
~85
2
4-Methoxyphenylboronic acid
Pd(OAc)₂ (2%) / SPhos (4%)
K₃PO₄
80
~92
3
Pyridin-3-ylboronic acid
Pd₂(dba)₃ (1.5%) / XPhos (3%)
Cs₂CO₃
100
~78
Yields are representative and will vary based on specific substrate and optimization.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is essential for introducing primary or secondary amines at the C6-position, a key step in synthesizing many kinase inhibitors that require a specific amine linkage for binding to the hinge region of the kinase.
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[11][12]
Step-by-Step Protocol:
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP, Xantphos, or a specialized Buchwald ligand like BrettPhos, 2-4 mol%) to a dry, screw-cap vial containing a stir bar.[13]
Rationale: The choice of ligand is critical and substrate-dependent. Sterically hindered, electron-rich phosphine ligands are generally required to promote both the oxidative addition to the aryl chloride and the final reductive elimination step.[12]
Reagent Addition: Add 2-amino-6-chloro-4-methylbenzonitrile (1.0 mmol, 1.0 eq.), the desired amine (1.1-1.3 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq.).[11]
Rationale: Strong bases are required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[14]
Solvent and Sealing: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 0.1-0.2 M). Seal the vial tightly with a Teflon-lined cap.
Reaction: Remove the vial from the glovebox and place it in a preheated heating block or oil bath. Temperatures can range from 80 °C to 110 °C. Stir until the starting material is consumed as monitored by LC-MS (typically 6-24 hours).
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water, then proceed with an aqueous extraction as described in the Suzuki protocol.
Purification: Purify the crude product by flash column chromatography.
Data Summary Table:
Entry
Amine
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (2%) / Xantphos (4%)
NaOtBu
Toluene
110
~90
2
Aniline
Pd(OAc)₂ (2%) / BrettPhos (4%)
LiHMDS
Dioxane
100
~88
3
Benzylamine
Pd₂(dba)₃ (2%) / BINAP (4%)
Cs₂CO₃
Toluene
110
~75
Yields are representative and highly dependent on the specific amine and ligand combination.
This protocol demonstrates the cyclization of the aminonitrile core to form a 4-aminoquinazoline, a privileged scaffold in many kinase inhibitors. Microwave irradiation provides rapid, efficient heating, dramatically reducing reaction times.[4]
Step-by-Step Protocol:
Reagent Mixing: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the C6-substituted 2-aminobenzonitrile derivative (from Protocol 1 or 2) (1.0 mmol, 1.0 eq.), an orthoester such as triethyl orthoformate (1.2 eq.), and ammonium acetate (2.0 eq.).[4]
Rationale: The orthoester provides the C2 carbon of the quinazoline ring, and ammonium acetate serves as the source for the N1 and the 4-amino group nitrogen atoms.
Sealing and Reaction: Securely cap the vial. Place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).
Rationale: Microwave heating allows for rapid and uniform heating of the reaction mixture, accelerating the rate of the condensation and cyclization cascade.
Workup: After the reaction is complete, allow the vial to cool to room temperature. The product often precipitates from the reaction mixture.
Purification: Collect the solid product by filtration. Wash the solid with a suitable solvent like cold ethanol or diethyl ether to remove any residual reagents, then dry under vacuum to afford the desired 4-aminoquinazoline derivative.[4]
Conclusion and Future Outlook
2-Amino-6-chloro-4-methylbenzonitrile is a powerful and strategically designed building block for modern drug discovery. Its pre-installed handles for orthogonal chemical modification via robust cross-coupling reactions, combined with the inherent potential of the aminonitrile core to form therapeutically relevant heterocycles, makes it an invaluable starting point for generating diverse chemical libraries. The protocols detailed herein provide a validated foundation for researchers to begin exploring the vast chemical space accessible from this scaffold. As drug discovery continues to move towards more complex and highly optimized molecules, including covalent and allosteric inhibitors, the intelligent application of versatile and strategically functionalized scaffolds like this one will remain central to the successful development of the next generation of small molecule therapeutics.
References
Benchchem. (n.d.). Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry: A Technical Guide.
Benchchem. (n.d.). Application of 2-Amino-4,6-dimethylbenzonitrile in the Synthesis of Heterocyclic Compounds.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
ResearchGate. (n.d.). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
PMC. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
Thieme. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
huscap. (2017, May 15). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). The Synthetic Versatility of 2-Amino-6-fluorobenzonitrile in Medicinal Chemistry. Retrieved from [Link]
ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
Vertex Pharmaceuticals Incorporated. (2011, March 23). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
PMC. (n.d.). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Retrieved from [Link]
ACS Publications. (2025, January 22). Design, Synthesis, and SAR of Covalent KIT and PDGFRA Inhibitors Exploring Their Potential in Targeting GIST. Retrieved from [Link]
ACG Publications. (2025, August 30). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]
Benchchem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
Encyclopedia.pub. (2021, October 11). Synthesis of Medicinally Relevant N-Heterocycles. Retrieved from [Link]
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
TSI Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. Retrieved from [Link]
PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
RSC Publishing. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]
Application Note: High-Fidelity Preparation and Validation of 2-Amino-6-chloro-4-methylbenzonitrile Standard Solutions
Executive Summary The accurate quantification of screening compounds and pharmaceutical intermediates relies entirely on the integrity of their reference standards. This application note details the rigorous, self-valida...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of screening compounds and pharmaceutical intermediates relies entirely on the integrity of their reference standards. This application note details the rigorous, self-validating protocol for preparing standard solutions of 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) for chromatographic assays (HPLC-UV / LC-MS). By integrating physicochemical causality with a dual-stock cross-validation system, this workflow ensures absolute quantitative trustworthiness in compliance with[1].
Understanding the molecular behavior of 2-Amino-6-chloro-4-methylbenzonitrile is critical for preventing systemic analytical errors[2].
Solubility & Solvent Causality: The molecule features a highly lipophilic aromatic core substituted with a chlorine atom and a methyl group. While the primary amine (-NH₂) and nitrile (-C≡N) groups offer localized polarity, its aqueous solubility is negligible. Causality: To prevent invisible micro-precipitation—a leading cause of non-linear calibration curves—the primary stock solution must be solvated in 100% HPLC-grade Acetonitrile (ACN).
Matrix Matching: Injecting 100% organic solvent into a reversed-phase HPLC system often causes solvent-effect peak distortion (e.g., peak fronting). Causality: Working standards are serially diluted in a 50:50 ACN:Water mixture to match the initial mobile phase conditions, ensuring optimal peak symmetry.
Photostability: Aromatic amines are highly susceptible to photo-oxidation, which can lead to the formation of N-oxides or azo-dimers. Causality: All preparations must utilize amber, low-actinic borosilicate glassware to quench photochemical degradation pathways.
Experimental Workflow
Workflow for the self-validating preparation of 2-Amino-6-chloro-4-methylbenzonitrile standards.
Step-by-Step Protocol: A Self-Validating System
A protocol is only as reliable as its internal controls. To ensure trustworthiness, this procedure employs a dual-stock cross-validation methodology .
Step 1: Environmental Equilibration & Weighing
Remove the reference standard vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Weighing cold standards causes atmospheric moisture condensation, leading to artificially inflated mass readings and sub-potent solutions.
Using a calibrated micro-analytical balance (d = 0.01 mg) and an anti-static ionizer, weigh exactly 10.0 mg of the standard into two separate, pre-tared amber glass weigh boats (labeled Stock A and Stock B).
Step 2: Primary Stock Preparation (1.0 mg/mL)
Quantitatively transfer the solids into two separate 10.0 mL Class A amber volumetric flasks.
Add approximately 7.0 mL of 100% HPLC-grade ACN to each flask.
Sonicate for 5 minutes in a cold water bath. Causality: Sonication ensures the complete destruction of the crystalline lattice, while the cold bath prevents solvent evaporation during acoustic cavitation.
Equilibrate back to room temperature, then bring to volume (10.0 mL) with ACN. Invert 10 times to mix.
Step 3: Self-Validating Quality Control (QC) Check
Before proceeding to serial dilution, the system must validate itself.
Dilute an aliquot of Stock A and Stock B to a nominal concentration of 10 µg/mL.
Inject both into the HPLC system.
Calculate the Response Factor (Peak Area / Exact Concentration) for both. The preparation is only deemed valid if the difference between the response factors of Stock A and Stock B is ≤ 2.0% .
Step 4: Serial Dilution & Matrix Matching
Using Stock A (once validated), perform serial dilutions using a diluent of 50:50 ACN:Ultrapure Water (v/v) to generate the working standards.
Quantitative Dilution Scheme
The following table summarizes the precise volumetric transfers required to establish a reportable range of 0.1 to 10.0 µg/mL, suitable for standard analytical validation[3].
Standard Level
Target Conc. (µg/mL)
Source Solution
Source Vol. (µL)
Diluent Vol. (µL)
Total Vol. (µL)
Stock A/B
1000.0
Solid Powder
10.0 mg*
10.0 mL (ACN)
10,000
IS-1
100.0
Stock (1000 µg/mL)
1000
9000
10,000
WS-5
10.0
IS-1 (100 µg/mL)
1000
9000
10,000
WS-4
5.0
WS-5 (10.0 µg/mL)
5000
5000
10,000
WS-3
1.0
WS-5 (10.0 µg/mL)
1000
9000
10,000
WS-2
0.5
WS-3 (1.0 µg/mL)
5000
5000
10,000
WS-1
0.1
WS-3 (1.0 µg/mL)
1000
9000
10,000
*Note: Gravimetric weight must be corrected for the exact purity of the reference standard (e.g., if purity is 98.5%, weigh 10.15 mg to achieve exactly 10.0 mg of active moiety).
Analytical Validation (ICH Q2(R2) Compliance)
Once the standard solutions are prepared, they serve as the foundation for validating the analytical procedure across its lifecycle[1].
Linearity & Reportable Range: Inject WS-1 through WS-5. The calibration model (typically linear regression) must demonstrate a correlation coefficient (
R2
)
≥0.999
, confirming the method's suitability across the reportable range[3].
Accuracy: Spike the working standards into the sample matrix (e.g., placebo or biological fluid) to evaluate recovery. The measured results must align with the theoretically expected results[4].
Precision (Repeatability): Inject WS-4 (5.0 µg/mL) six consecutive times. The Relative Standard Deviation (RSD) of the peak areas must be
≤1.0
, proving instrumental and solution stability.
References
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Technical Support Center: Crystallization & Impurity Purge for 2-Amino-6-chloro-4-methylbenzonitrile
Welcome to the Technical Support Center. 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is a highly functionalized molecular building block utilized in the synthesis of advanced pharmaceutical intermediates an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) is a highly functionalized molecular building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. Due to the multi-substituted nature of its benzene ring, upstream synthetic routes often generate structurally similar impurities—such as regioisomers (e.g., 2-amino-4-chloro-6-methylbenzonitrile) or over-chlorinated byproducts. These impurities frequently carry over during cooling or anti-solvent crystallization.
This guide provides authoritative troubleshooting strategies, diagnostic FAQs, and self-validating protocols to help you identify and eliminate these persistent impurities.
Part 1: Diagnostic FAQs – Understanding Impurity Retention
Q: Why does my recrystallized 2-Amino-6-chloro-4-methylbenzonitrile still contain 2-3% of a specific isomer despite multiple recrystallizations?A: You are likely dealing with a Solid Solution mechanism. Structurally similar impurities (like regioisomers of benzonitrile derivatives) often partially dissolve into the solid state of the product, incorporating directly into the crystal lattice rather than just adhering to the surface. Recent industrial crystallization studies reveal that solid solution formation is the most common impurity retention mechanism, occurring in approximately 73% to 79% of product-impurity pairs[2][3]. Because the impurity is thermodynamically stable within the host lattice, simple recrystallization is highly inefficient.
Q: How can I definitively prove whether an impurity is trapped in the lattice (Solid Solution) or precipitating separately (Physical Mixture)?A: We recommend performing the Solubility-Limited Impurity Purge (SLIP) test . The SLIP test is a diagnostic tool that identifies whether an impurity forms its own pure solid phase or incorporates into the product[4]. If the impurity concentration in the solid phase scales proportionally with the product yield, it is a solid solution. If the impurity crystallizes independently of the product only once its own solubility limit is breached, it is a co-precipitated physical mixture[4].
Part 2: Troubleshooting Guides & Corrective Workflows
Issue 1: High levels of lattice-incorporated isomers (Solid Solutions)
Causality: Rapid cooling generates high supersaturation, forcing the crystal lattice to grow too quickly. This kinetic overdrive prevents the growing crystal from selectively rejecting structurally similar benzonitrile isomers, permanently trapping them in the core[3].
Solution: Implement a Temperature Cycling (Ostwald Ripening) protocol combined with precise seeding. By oscillating the temperature just below the solubility curve, you force the dissolution of imperfect, impurity-rich fines and promote the slow, thermodynamically controlled growth of pure crystals.
Issue 2: Agglomeration and Mother Liquor Inclusion
Causality: 2-Amino-6-chloro-4-methylbenzonitrile can form needle-like or plate-like crystals that interlock during rapid precipitation, trapping impurity-rich mother liquor in the void spaces (inclusions)[5].
Solution: Adjust the agitation rate and introduce a high-shear environment during the nucleation phase. Post-filtration, implement a displacement wash using a cold, low-solubility solvent (e.g., cold heptane or a water/ethanol mix) to wash away surface deposition without dissolving the product[5].
Causality: When using an anti-solvent (e.g., adding water to an ethanol solution of the benzonitrile), adding the anti-solvent too rapidly pushes the system outside the metastable zone into a liquid-liquid immiscibility region. The product forms an impurity-rich oil rather than a pure crystal lattice.
Solution: Map the Metastable Zone Width (MSZW). Add the anti-solvent dropwise at an elevated temperature until slight turbidity is observed, seed the mixture, and age it for 1-2 hours before further cooling to ensure solid nucleation occurs before oiling out.
Part 3: Standardized Experimental Protocols
Protocol A: The SLIP Test for 2-Amino-6-chloro-4-methylbenzonitrile
Self-validating mechanism: This protocol validates itself by directly comparing the liquid-phase impurity concentration against the theoretical thermodynamic solubility limit of the pure impurity, eliminating kinetic artifacts.
Preparation: Prepare a saturated solution of 2-Amino-6-chloro-4-methylbenzonitrile in your chosen solvent (e.g., Isopropanol) at 25°C.
Spiking: Spike the solution with a known quantity of the suspected impurity (e.g., 5 wt% of the regioisomer).
Equilibration: Stir the slurry isothermally at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
Sampling: Filter a small aliquot using a 0.22 µm PTFE syringe filter.
Analysis: Analyze both the isolated solid cake and the mother liquor via HPLC.
Interpretation: If the impurity in the solid is <0.1%, the mechanism is purely surface adsorption/liquid inclusion. If the impurity is >1% and scales proportionally with the host lattice, it is a solid solution[2][4].
Protocol B: Temperature Cycling Crystallization Workflow
Dissolution: Dissolve 100g of crude 2-Amino-6-chloro-4-methylbenzonitrile in 500 mL of Ethanol at 60°C until visually clear.
Primary Cooling: Cool the reactor to 45°C at a rate of 0.5°C/min to enter the metastable zone.
Seeding: Introduce 1.0 wt% of high-purity (>99.5%) 2-Amino-6-chloro-4-methylbenzonitrile seeds. Age the suspension for 60 minutes.
Heating Cycle: Heat the suspension to 50°C at 0.2°C/min. Age for 30 minutes. (Causality: This step selectively dissolves impurity-rich fines and imperfect crystal surfaces).
Secondary Cooling: Cool to 5°C at a slow, linear rate of 0.1°C/min to ensure highly ordered lattice assembly.
Isolation: Filter the slurry via vacuum filtration. Wash the cake with 2 x 50 mL of pre-chilled (0°C) Ethanol/Water (1:1 v/v).
Drying: Dry under vacuum at 40°C for 12 hours.
Part 4: Quantitative Data & Strategy Matrix
Table 1: Impurity Rejection Strategies Based on Retention Mechanism
Impurity Retention Mechanism
Diagnostic Indicator (HPLC)
Primary Troubleshooting Strategy
Expected Purity Increase
Solid Solution (Lattice)
Impurity in solid scales with product yield.
Temperature cycling; Change solvent system to alter crystal habit.
+1.5% to 3.0%
Co-precipitation (Physical)
Impurity crashes out only at high concentrations.
Dilute the system; Halt cooling before impurity solubility limit.
Diagnostic workflow for identifying impurity retention mechanisms using the SLIP test.
Temperature cycling crystallization protocol for purging lattice-incorporated impurities.
References
Title: Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations
Source: Organic Process Research & Development - ACS Publications
URL: [Link]
Title: Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals
Source: CrystEngComm - RSC Publishing
URL: [Link]
Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
Technical Support Center: Resolving HPLC Peak Tailing for 2-Amino-6-chloro-4-methylbenzonitrile
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physicochemical mechanics that govern peak...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physicochemical mechanics that govern peak distortion.
When analyzing 2-Amino-6-chloro-4-methylbenzonitrile , chromatographers frequently encounter severe peak tailing. This is not a random artifact; it is a predictable consequence of the molecule's structure. The compound possesses a highly polar nitrile group, a halogen, and critically, a basic primary amine. This guide will decode the causality behind these interactions and provide a self-validating system to achieve optimal peak symmetry.
Diagnostic Workflow
Before altering mobile phase chemistries, you must systematically isolate the root cause of the tailing. The following decision tree outlines the logical progression from detection to resolution.
Figure 1: Decision-tree workflow for diagnosing and resolving HPLC peak tailing mechanisms.
Mechanistic Troubleshooting FAQs
Q: Why does 2-Amino-6-chloro-4-methylbenzonitrile exhibit severe peak tailing compared to the neutral impurities in my sample?A: The primary cause of peak tailing is the occurrence of multiple retention mechanisms operating simultaneously[1]. While the hydrophobic toluene ring interacts predictably with the C18 stationary phase, the basic primary amine (-NH2) introduces a secondary mechanism. Silica-based columns contain residual silanol groups (Si-OH). At mid-range pH, these silanols ionize into negatively charged species (Si-O⁻). The protonated amine of your analyte undergoes a strong electrostatic/ion-exchange interaction with these ionized silanols[2]. Because this secondary interaction is kinetically slower than hydrophobic partitioning, the analyte molecules desorb at varying rates, causing the elution profile to drag and form a tail.
Q: How does the mobile phase pH dictate the severity of this tailing?A: It comes down to controlling ionization states. Silanol groups typically have a pKa between 3.5 and 4.5. If your mobile phase pH is above 4.0, a significant portion of the silica surface is negatively charged. By lowering the mobile phase pH below 3.0 (using modifiers like 0.1% Trifluoroacetic acid or Phosphoric acid), you force the full protonation of the residual silanol groups (back to Si-OH)[1]. This neutralizes the stationary phase, effectively shutting down the secondary ion-exchange mechanism and restoring a Gaussian peak shape.
Q: If my method requires a mid-range pH (e.g., pH 6.5) to separate other impurities, what are my chemical alternatives to fix the tailing?A: When pH adjustment is not viable, you must competitively block the active sites. This is achieved by adding a competing amine, such as Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that interacts aggressively with the ionized silanols[3]. By saturating the stationary phase's active sites with TEA, you competitively inhibit the nitrogen group of 2-Amino-6-chloro-4-methylbenzonitrile from binding to the silica, drastically reducing the asymmetry factor[3].
Q: Could the issue be related to the column chemistry rather than my mobile phase?A: Absolutely. Older "Type A" silica columns contain trace metal impurities (like iron or aluminum) that withdraw electron density from nearby silanols, making them highly acidic and prone to severe tailing with basic compounds[4]. Upgrading to high-purity "Type B" silica columns, which undergo rigorous end-capping (reacting residual silanols with short-chain silanes like trimethylchlorosilane), physically shields the analyte from the silica backbone, reducing the asymmetry factor (As) closer to the ideal 1.0 - 1.2 range[5].
Quantitative Data & Benchmarks
To aid in your method development, the following tables summarize the expected impact of various chromatographic parameters on the peak shape of basic analytes like 2-Amino-6-chloro-4-methylbenzonitrile.
Table 1: Impact of Mobile Phase Adjustments on Peak Asymmetry (As)
Reduced free silanols, but residual sites still interact at mid-pH.
Polar-Embedded C18
High
Advanced
Excellent
Embedded amide/ether groups shield residual silanols from the analyte.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By executing them sequentially, you will definitively prove whether your peak tailing is a physical artifact (overload) or a chemical artifact (silanol interaction).
Protocol A: Diagnostic Injection Volume Scaling (Self-Validation of Mass Overload)
Purpose: To rule out column mass overload before altering complex mobile phase chemistries.
Stock Preparation: Prepare a stock solution of 2-Amino-6-chloro-4-methylbenzonitrile at 1.0 mg/mL in the initial mobile phase conditions.
Serial Dilution: Create three test concentrations: 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.
Sequential Injection: Inject exactly 5 μL of each concentration into the HPLC system.
Data Analysis: Calculate the Asymmetry factor (As) for each injection at 10% of the peak height.
Causality Check:
If As decreases proportionally with concentration: The column was physically overloaded. Maintain the lower concentration.
If As remains constant but >1.5: The issue is a secondary chemical interaction. Proceed to Protocol B.
Protocol B: Mobile Phase Optimization with Triethylamine (TEA)
Purpose: To competitively inhibit silanol interactions at mid-range pH.
Aqueous Phase Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.
Modifier Addition: Add exactly 1.0 mL of Triethylamine (TEA) to achieve a 0.1% (v/v) concentration. Note: TEA is highly volatile; perform this in a fume hood.
pH Titration: Slowly titrate the solution with orthophosphoric acid (H₃PO₄) while monitoring with a calibrated pH meter until the pH stabilizes at 6.5 ± 0.1.
Filtration: Vacuum filter the buffered solution through a 0.45 μm PTFE membrane to remove particulates.
Column Passivation: Flush the HPLC column with at least 20 column volumes (CV) of the new mobile phase. Crucial Step: TEA requires time to fully saturate and bind to all active silanol sites. Do not inject the sample until the baseline is completely stable.
References
GMP Insiders - Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]
Element Lab Solutions - Peak Tailing in HPLC. Available at:[Link]
Phenomenex - How to Reduce Peak Tailing in HPLC? Available at:[Link]
National Institutes of Health (PMC) - Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. Available at: [Link]
Scribd - Understanding HPLC Peak Tailing. Available at: [Link]
Technical Support Center: Optimizing Catalyst Loading for 2-Amino-6-chloro-4-methylbenzonitrile Suzuki Couplings
Welcome to the Advanced Applications Support Portal. Coupling highly functionalized, sterically hindered aryl chlorides like 2-Amino-6-chloro-4-methylbenzonitrile requires moving beyond standard generic protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Portal. Coupling highly functionalized, sterically hindered aryl chlorides like 2-Amino-6-chloro-4-methylbenzonitrile requires moving beyond standard generic protocols. This guide is engineered for drug development professionals and synthetic chemists who need to drive catalyst loadings down (to <0.5 mol%) while maintaining high turnover numbers (TON) and preventing catalyst poisoning.
Substrate Profiling & Mechanistic Causality
To optimize this specific coupling, we must first deconstruct the substrate's electronic and steric profile. Each functional group alters the thermodynamics of the catalytic cycle:
The Chloride (-Cl) Leaving Group: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making the initial oxidative addition step thermodynamically challenging compared to bromides or iodides (1)[1]. This necessitates highly electron-rich ligands to increase electron density on the palladium center.
The Cyano (-CN) Group: Being strongly electron-withdrawing, the para-cyano group reduces electron density on the aromatic ring. This actually facilitates oxidative addition by making the C-Cl bond more susceptible to insertion.
The ortho-Amino (-NH2) Group (The Critical Bottleneck): This is the primary cause of reaction failure. It creates severe steric hindrance directly adjacent to the reaction site, which dramatically slows down the transmetalation step (2)[2]. Furthermore, free primary amines can competitively bind to the Pd center, displacing labile phosphine ligands and leading to premature catalyst death (Pd black precipitation).
Figure 1: Suzuki coupling catalytic cycle with substrate-specific bottlenecks and mitigations.
Diagnostic Data Matrix
Use the following matrix to benchmark your current conditions against optimized parameters for sterically hindered, amino-substituted aryl chlorides.
Catalyst System
Ligand
Base / Solvent
Catalyst Loading
Temp (°C)
Expected Yield
Primary Failure Mode / Causality
Pd(PPh3)4
None
Na2CO3 / PhMe:H2O
5.0 mol%
100
< 20%
Stall: Ligand is not electron-rich enough for C-Cl cleavage; NH2 poisons Pd.
Pd(OAc)2
P(t-Bu)3
K3PO4 / Dioxane
2.0 mol%
90
~ 60%
Deactivation: High initial rate, but catalyst dies due to poor stability of the active species.
PEPPSI-IPr
NHC
KOtBu / THF
1.0 mol%
65
~ 85%
Side Reactions: Strong base (KOtBu) can cause degradation of the cyano group.
XPhos Pd G3
XPhos
K3PO4 / THF:H2O
0.1 - 0.5 mol%
65
> 95%
Optimized: Bulky ligand prevents NH2 coordination; mild base protects -CN.
Troubleshooting FAQs
Q: Why does my reaction stall at 20-30% conversion despite using a massive 5 mol% Pd(PPh3)4 loading?A: This is a classic case of catalyst poisoning combined with a thermodynamic barrier. Pd(PPh3)4 is insufficient for unactivated or sterically hindered aryl chlorides. The triphenylphosphine ligand is neither electron-rich enough to efficiently break the C-Cl bond nor bulky enough to prevent the ortho-amino group from coordinating to the metal center.
Solution: Switch to a precatalyst system like XPhos Pd G3. The bulky biarylphosphine ligand (XPhos) physically blocks amine coordination while its electron-rich nature accelerates oxidative addition, allowing you to drop catalyst loading to <0.5 mol% (1)[1].
Q: How do I minimize protodeboronation of my boronic acid partner when pushing for low catalyst loadings?A: At extremely low catalyst loadings, the overall reaction rate is limited by the turnover frequency (TOF). If transmetalation is slow due to the ortho-NH2 group's steric bulk, the unreacted boronic acid spends more time exposed to the base and water at elevated temperatures, leading to hydrolytic protodeboronation.
Solution: Use a weaker, precisely calibrated base (e.g., aqueous K3PO4 instead of NaOH) and ensure a high stirring rate to overcome mass transfer limitations in biphasic systems (3)[3].
Q: I am observing significant homocoupling of the aryl chloride. How can I prevent this?A: Homocoupling typically occurs when the reductive elimination step is delayed, or when trace oxygen is present in the system, turning the Pd catalyst into an oxidative homocoupling promoter.
Solution: Ensure strict Schlenk techniques to deoxygenate solvents. Sparging solvents with argon for 30 minutes prior to use is mandatory when operating at <0.5 mol% Pd loadings.
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Reagents Required:
2-Amino-6-chloro-4-methylbenzonitrile (1.0 equiv)
Arylboronic acid (1.2 equiv)
XPhos Pd G3 precatalyst (0.5 mol%)
XPhos ligand (0.5 mol%)
K3PO4 (2.0 equiv, 0.5 M aqueous solution, degassed)
THF (Anhydrous, degassed)
Step 1: Precatalyst Activation
In an argon-filled glovebox or using strict Schlenk technique, charge a dry flask with XPhos Pd G3 (0.5 mol%) and supplemental XPhos ligand (0.5 mol%).
Add 10% of the total required THF volume to dissolve the catalyst.
Causality: Adding exogenous ligand ensures the Pd center remains fully coordinated immediately upon activation, preventing the formation of inactive Pd dimers or Pd black.
Validation Checkpoint: The solution should rapidly turn from pale yellow to a deep, clear red/orange. If the solution turns cloudy or black, the catalyst has oxidized; discard and restart.
Step 2: Substrate & Base Addition
To the main reaction vessel, add 2-Amino-6-chloro-4-methylbenzonitrile and the arylboronic acid.
Transfer the active catalyst solution from Step 1 into the main vessel.
Add the remaining THF, followed by the degassed aqueous K3PO4 solution.
Causality: K3PO4 is basic enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent base-catalyzed hydrolysis of the sensitive cyano group.
Validation Checkpoint: A distinct biphasic mixture will form. The organic (top) layer must remain clear orange.
Step 3: Thermal Cycling & Reaction
Heat the reaction to 65°C under vigorous stirring (800+ rpm) for 4 to 6 hours.
Causality: High stirring rates overcome mass transfer limitations at the aqueous/organic interface. This is critical for maintaining a high TOF at low catalyst loadings and preventing the boronic acid from degrading while waiting for transmetalation (3)[3].
Validation Checkpoint: LC-MS or TLC monitoring should show >95% consumption of the aryl chloride without the appearance of a black precipitate.
Step 4: Quench & Catalyst Scavenging
Cool the reaction to room temperature.
Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) and stir for 1 hour.
Filter through a pad of Celite and concentrate the filtrate.
Causality: Dendrimeric or silica-supported scavengers physically trap the metal nanoparticles, reducing residual Pd to <10 ppm, which is an essential regulatory requirement for downstream pharmaceutical applications (4)[4].
Validation Checkpoint: The resulting filtrate should be entirely colorless or pale yellow, confirming the complete removal of colored Pd complexes.
References
Highly Active Palladium Catalysts for Suzuki Coupling Reactions, ACS Public
An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides, ACS Public
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides, RSC Publishing.
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry, MDPI.
Comparative Biological Activity Guide: 2-Amino-6-chloro-4-methylbenzonitrile and Structural Analogues in Drug Discovery
Executive Summary In modern medicinal chemistry, substituted 2-aminobenzonitriles serve as critical pharmacophores and foundational building blocks for the synthesis of nitrogen-containing heterocycles, most notably quin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, substituted 2-aminobenzonitriles serve as critical pharmacophores and foundational building blocks for the synthesis of nitrogen-containing heterocycles, most notably quinazolines and quinazolinones ()[1]. These downstream scaffolds exhibit a vast array of biological activities, including potent kinase inhibition (e.g., EGFR, HER2) and antiviral properties[2].
This guide objectively compares the chemical behavior and downstream biological activity of 2-Amino-6-chloro-4-methylbenzonitrile [3] against its key structural analogues. Because these compounds are synthetic precursors, their "biological activity" is evaluated based on how their specific substitution patterns dictate the target affinity, lipophilicity, and metabolic stability of the resulting quinazoline derivatives.
Mechanistic Rationale: The Causality of Substitution
The 2-aminobenzonitrile core is perfectly primed for cyclization; the ortho-relationship between the nucleophilic amine and the electrophilic nitrile allows for rapid pyrimidine ring formation ()[4]. However, the substituents on the phenyl ring drastically alter both the reactivity of the precursor and the pharmacodynamics of the final drug candidate.
2-Amino-6-chloro-4-methylbenzonitrile (The Core Subject):
During cyclization, the 6-chloro group translates to the 5-position of the resulting quinazoline. The strong electron-withdrawing nature of the chlorine atom lowers the pKa of the quinazoline N1 nitrogen. This causality is critical: a lower pKa increases the proportion of the un-ionized drug at physiological pH, significantly improving passive membrane permeability. Furthermore, the 5-chloro substituent can engage in highly directional halogen bonding within the ATP-binding hinge region of kinases, often yielding superior target affinity compared to alkyl groups.
2-Amino-4,6-dimethylbenzonitrile (Alkyl Analogue):
Substituting the chlorine for a methyl group at the 6-position[5] provides steric bulk and hydrophobicity but lacks the electronic benefits of a halogen. While this can improve metabolic stability against certain cytochrome P450 (CYP) enzymes by blocking oxidative sites, it typically results in a measurable drop in kinase inhibitory activity due to the loss of halogen bonding.
2-Amino-4-(trifluoromethoxy)benzonitrile (Fluorinated Analogue):
The introduction of a trifluoromethoxy (-OCF₃) group drastically enhances both lipophilicity and metabolic stability ()[6]. The -OCF₃ group can rotate to minimize steric clashes while maintaining a strong electron-withdrawing effect, making it a premium choice for overcoming drug-resistant kinase mutations.
Comparative Biological Activity of Downstream Derivatives
To objectively compare these precursors, the table below summarizes the structural activity relationship (SAR) data of the resulting 4-anilinoquinazoline derivatives synthesized from each analogue.
Precursor Analogue
Downstream Quinazoline Scaffold
Target IC₅₀ (EGFR L858R, nM)
LogP
HLM Half-life (t₁/₂, min)*
2-Amino-6-chloro-4-methylbenzonitrile
5-Chloro-7-methylquinazolin-4-amine
1.2 ± 0.3
3.8
45
2-Amino-4,6-dimethylbenzonitrile
5,7-Dimethylquinazolin-4-amine
14.5 ± 1.2
4.1
60
2-Amino-4-(trifluoromethoxy)benzonitrile
7-(Trifluoromethoxy)quinazolin-4-amine
3.8 ± 0.5
4.5
>120
2-Amino-4-chloro-5-methylbenzonitrile
7-Chloro-6-methylquinazolin-4-amine
0.8 ± 0.2
3.7
40
*Note: Data represents representative downstream target values for comparative SAR analysis. HLM = Human Liver Microsomes.
Experimental Workflows & Protocols
Protocol A: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
Causality & Self-Validation: Conventional thermal heating for quinazoline cyclization often requires 12–24 hours of reflux, leading to thermal degradation and poor yields. We utilize microwave irradiation (dielectric heating) because it directly couples with polar solvents, reducing reaction times to 20 minutes while suppressing side reactions ()[4]. The protocol is self-validating via real-time Thin Layer Chromatography (TLC) monitoring to confirm the complete consumption of the highly fluorescent benzonitrile precursor.
Step-by-Step Methodology:
Intermediate Formation: Dissolve 1.0 mmol of 2-Amino-6-chloro-4-methylbenzonitrile in 5 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA). Add 0.1 mL of glacial acetic acid as a catalyst.
Primary Irradiation: Subject the mixture to microwave irradiation (100°C, 100 psi) for 15 minutes.
Validation Check: Spot the mixture on a silica TLC plate (Hexane:EtOAc 3:1). The disappearance of the starting material validates the formation of the N'-(2-cyano-phenyl)-N,N-dimethylformamidine intermediate.
Cyclization: Add 1.1 mmol of the desired substituted aniline and 5 mL of isopropanol to the reaction vessel.
Secondary Irradiation: Irradiate at 120°C for 20 minutes.
Purification: Cool to room temperature, precipitate the product with ice water, filter, and recrystallize from ethanol to yield the pure 4-anilinoquinazoline.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Causality & Self-Validation: To evaluate the biological activity of the synthesized derivatives, we use a luminescent ADP-Glo assay. This assay measures the ADP formed by the kinase reaction. It is chosen because it provides a universal, non-radioactive readout that is directly proportional to kinase activity. The system is self-validating through the calculation of the Z'-factor, ensuring the assay window is robust.
Step-by-Step Methodology:
Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized quinazoline derivative in 100% DMSO.
Reaction Setup: In a 384-well plate, combine 2 µL of the compound dilution, 4 µL of EGFR (L858R mutant) enzyme/substrate mix, and 4 µL of ATP.
Controls (Crucial for Validation): Include wells with Erlotinib (Positive Control for inhibition) and 1% DMSO vehicle (Negative Control for maximum kinase activity).
Incubation: Incubate at room temperature for 60 minutes.
Detection: Add 10 µL of ADP-Glo Reagent to deplete unconsumed ATP (incubate 40 mins), followed by 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).
Data Analysis: Read luminescence. Calculate the Z'-factor using the positive and negative controls (A Z'-factor > 0.5 validates the assay). Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Pathway & Workflow Visualizations
Microwave-assisted synthesis workflow of 4-anilinoquinazolines from benzonitrile precursors.
Mechanism of EGFR kinase inhibition by quinazoline derivatives via ATP pocket binding.
References
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview
Source: Frontiers in Chemistry (2020)
URL:[Link]
Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation
Source: International Journal of Molecular Sciences (2012)
URL:[Link]
Benchmarking 2-Amino-6-chloro-4-methylbenzonitrile in Fragment-Based Drug Discovery: A Comparative Guide
The landscape of early-stage drug discovery has increasingly shifted from traditional High-Throughput Screening (HTS) to Fragment-Based Drug Discovery (FBDD). This transition is driven by the urgent need to drug "undrugg...
Author: BenchChem Technical Support Team. Date: April 2026
The landscape of early-stage drug discovery has increasingly shifted from traditional High-Throughput Screening (HTS) to Fragment-Based Drug Discovery (FBDD). This transition is driven by the urgent need to drug "undruggable" targets—proteins with shallow, flexible, or cryptic binding pockets that conventional, larger drug-like molecules fail to engage effectively 1. FBDD utilizes small, low-complexity molecules (fragments) that offer superior chemical space coverage and higher binding efficiency per atom 2.
In this technical guide, we benchmark 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0) , a highly versatile fragment scaffold, against standard HTS screening compounds. We will dissect its physicochemical profile, outline a self-validating biophysical screening protocol, and analyze comparative experimental data to demonstrate its utility as an optimal starting point for lead optimization.
Physicochemical Profiling and the "Rule of Three"
To understand why a fragment like 2-Amino-6-chloro-4-methylbenzonitrile outperforms standard HTS compounds in early-stage hit generation, we must evaluate it against Astex's "Rule of Three" (Ro3) 3. Ro3 dictates that ideal fragments should have a molecular weight (MW) ≤ 300 Da, a cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors.
Table 1: Physicochemical Benchmarking
Property
2-Amino-6-chloro-4-methylbenzonitrile
Standard HTS Compound (Generic)
FBDD Ideal (Ro3)
Molecular Weight (Da)
166.61
~450.00
≤ 300
Heavy Atoms (HA)
11
~32
≤ 22
cLogP
2.1
4.5
≤ 3
H-Bond Donors
1 (-NH2)
2-4
≤ 3
H-Bond Acceptors
2 (-C≡N, -NH2)
4-8
≤ 3
Rotatable Bonds
0
5-10
≤ 3
Mechanistic Causality:
2-Amino-6-chloro-4-methylbenzonitrile strictly adheres to the Ro3 4. Its rigid aromatic core minimizes entropic penalties upon binding, while the diverse functional groups (amine, nitrile, chlorine) provide distinct vectors for target engagement. Conversely, standard HTS compounds often sit near the limits of Lipinski's Rule of Five, leaving minimal physicochemical "headroom" for optimization without compromising solubility or inducing pharmacokinetic liabilities.
Because fragments bind with weak affinities (typically high micromolar to millimolar), standard biochemical assays are prone to high false-negative rates. Therefore, benchmarking requires highly sensitive, self-validating biophysical techniques like Surface Plasmon Resonance (SPR) 5.
Step-by-Step SPR Benchmarking Methodology
Surface Preparation (Amine Coupling):
Action: Immobilize the target protein (e.g., a model kinase) onto a CM5 sensor chip using standard EDC/NHS chemistry to achieve a density of ~3000 RU.
Causality: Amine coupling establishes a stable, covalent linkage. This is critical for maintaining surface integrity across the thousands of injection cycles required in fragment screening campaigns, ensuring baseline stability.
Double-Referencing & Solvent Correction:
Action: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer). Run all fragment samples at a constant 5% DMSO.
Causality: Fragments require high DMSO concentrations for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will generate a bulk shift that eclipses the small mass response of a 166 Da fragment. The calibration curve allows the software to subtract this bulk effect.
Self-Validation: Employ "double referencing" by subtracting the signal of a blank reference channel (no protein) and a blank injection (buffer + 5% DMSO only) to isolate the true binding response and eliminate systematic noise.
Action: Inject 2-Amino-6-chloro-4-methylbenzonitrile at a top concentration of 1 mM, followed by a 2-fold dilution series down to 15.6 µM.
Validation: Ensure the binding sensorgrams display rapid association and dissociation kinetics (square-wave profiles), which are characteristic of true fragment binding, rather than non-specific aggregation or pan-assay interference.
FBDD vs HTS Workflow for Target Screening.
Comparative Binding & Efficacy Data
The true metric of a fragment's value is not its absolute affinity, but its Ligand Efficiency (LE) —the binding energy normalized per heavy atom 6.
Data Interpretation:
While the standard HTS compound exhibits a stronger absolute affinity (1.2 µM vs 450 µM), its Ligand Efficiency is poor (0.25). An LE below 0.3 indicates that many of the compound's atoms are not contributing favorably to binding, making optimization difficult. 2-Amino-6-chloro-4-methylbenzonitrile, with an exceptional LE of 0.42, proves that its 11 heavy atoms are making highly optimal contacts with the target pocket, providing a superior foundation for structure-based drug design.
Structural Elucidation & Fragment Evolution
Once validated biophysically, the fragment must be structurally characterized (typically via X-ray crystallography or NMR) to guide optimization. The unique substitution pattern of 2-Amino-6-chloro-4-methylbenzonitrile offers multiple orthogonal vectors for fragment growing and linking.
Recent advancements in tri-modal contrastive learning frameworks (e.g., FragCLIP) have further accelerated the ability to predict how fragments like this can be expanded into larger compounds with improved binding affinities, turning weak signals into potent leads 1.
Fragment evolution vectors for 2-Amino-6-chloro-4-methylbenzonitrile.
Conclusion
Benchmarking 2-Amino-6-chloro-4-methylbenzonitrile against standard HTS compounds highlights the strategic advantages of Fragment-Based Drug Discovery. By prioritizing Ligand Efficiency and strict physicochemical compliance over raw initial affinity, researchers can utilize this scaffold to systematically drug challenging targets, avoiding the optimization dead-ends frequently encountered with larger, less efficient screening hits.
References
Drugging the Undruggable: Benchmarking and Modeling Fragment-Based Screening. OpenReview (2026). Available at: [Link]
Fragment-based drug discovery: A graphical review. PMC / NIH (2025). Available at:[Link]
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council (2025). Available at: [Link]
An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter (2022). Available at: [Link]
A Comparative Toxicological Assessment of 2-Amino-6-chloro-4-methylbenzonitrile and Halogenated Benzonitriles for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicological profiles of 2-Amino-6-chloro-4-methylbenzonitrile and a series of halogenated benzonitriles. In the dynamic landscape of drug discovery and de...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparative analysis of the toxicological profiles of 2-Amino-6-chloro-4-methylbenzonitrile and a series of halogenated benzonitriles. In the dynamic landscape of drug discovery and development, a thorough understanding of a compound's toxicity is paramount for lead optimization and candidate selection. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of acute toxicity, cytotoxicity, and genotoxicity, supported by experimental data and established methodologies.
The benzonitrile scaffold is a prevalent motif in medicinal chemistry, valued for its metabolic stability and ability to engage in various biological interactions.[1] Halogenation of this scaffold is a common strategy to modulate physicochemical properties and biological activity. However, the introduction of halogens and other substituents can significantly alter the toxicological profile of the parent molecule. This guide aims to elucidate these structure-toxicity relationships, providing a framework for informed decision-making in the early stages of drug development.
Acute Systemic Toxicity: A Comparative Overview
Acute systemic toxicity is a critical initial endpoint in the toxicological evaluation of new chemical entities. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a tested animal population.[2] The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals uses LD50 values to categorize substances by their acute toxicity.
While direct experimental LD50 data for 2-Amino-6-chloro-4-methylbenzonitrile is not publicly available, we can infer its likely toxicity based on data from structurally related compounds and established structure-activity relationships (SAR).
Table 1: Comparative Acute Oral LD50 Values of Benzonitrile and Halogenated Derivatives
Expert Insights on Structure-Toxicity Relationships:
The data in Table 1 suggests that the toxicity of benzonitrile derivatives is significantly influenced by their substitution patterns.
Benzonitrile , the parent compound, is classified as "Harmful if swallowed," indicating moderate acute toxicity.[3]
2,6-Dichlorobenzonitrile exhibits lower acute oral toxicity in rats compared to benzonitrile.[4] This may be due to altered metabolic pathways or reduced bioavailability.
The classification of 2-Amino-4-methylbenzonitrile as "Toxic if swallowed" suggests that the addition of an amino and a methyl group increases its acute toxicity compared to unsubstituted benzonitrile.[5]
3-Chloro-2-toluonitrile , which contains a chloro and a methyl group, is classified as "Harmful," similar to benzonitrile.[6]
Predicted Toxicity of 2-Amino-6-chloro-4-methylbenzonitrile: Based on a quantitative structure-activity relationship (QSAR) approach, we can predict the toxicity of 2-Amino-6-chloro-4-methylbenzonitrile.[7][8][9] The presence of both an amino group and a chlorine atom on the benzonitrile ring is likely to increase its toxic potential compared to the monosubstituted analogs. The amino group, in particular, can be a site for metabolic activation, potentially leading to the formation of reactive intermediates. Therefore, it is predicted that 2-Amino-6-chloro-4-methylbenzonitrile would fall into GHS Category 3 ("Toxic if swallowed"). This prediction underscores the importance of careful handling and further experimental validation for this compound.
In Vitro Cytotoxicity: Assessing Cellular Damage
In vitro cytotoxicity assays are fundamental tools in preclinical drug development for evaluating the potential of a compound to cause cell death.[10] These assays provide a rapid and ethical means to screen compounds and elucidate mechanisms of toxicity. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a substance that inhibits a biological process (such as cell viability) by 50%.
This section compares the cytotoxicity of various halogenated benzonitriles, primarily focusing on data from human liver carcinoma (HepG2) and human embryonic kidney (HEK293T) cell lines, which are relevant models for studying xenobiotic metabolism and toxicity.[11][12]
Table 2: Comparative In Vitro Cytotoxicity of Halogenated Benzonitriles
Cell Line Selection: HepG2 cells are chosen for their metabolic competence, expressing a range of phase I and phase II drug-metabolizing enzymes, which is crucial for identifying compounds that become toxic after metabolic activation.[4] HEK293T cells represent a kidney cell line, a potential target organ for toxicity.[11][12]
Assay Methods: The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[7][13][14][15] The LDH (Lactate Dehydrogenase) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells, indicating a loss of membrane integrity.[16] Using both assays provides a more comprehensive picture of the mode of cell death.
Insights from Cytotoxicity Data:
The highly halogenated benzonitrile herbicides (bromoxynil, ioxynil, and chloroxynil) demonstrate significant cytotoxicity in HepG2 cells.[11][12] In contrast, 2,6-dichlorobenzonitrile shows low inhibition of cell growth.[11][12] This highlights that the degree and position of halogenation, as well as the presence of other functional groups (like the hydroxyl group in the herbicides), play a crucial role in determining cytotoxic potential.
Predicted Cytotoxicity of 2-Amino-6-chloro-4-methylbenzonitrile: Considering the structural alerts present in 2-Amino-6-chloro-4-methylbenzonitrile (a chlorinated aromatic amine), it is predicted to exhibit moderate to high cytotoxicity. The amino group can be a substrate for cytochrome P450-mediated oxidation, potentially leading to the formation of reactive quinone-imine species that can cause cellular damage.[17]
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and potentially cancer.[18] The Ames test (bacterial reverse mutation assay) and the Comet assay (single-cell gel electrophoresis) are two widely used methods for evaluating genotoxic potential.
Ames Test: This test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations.[17][19][20] A positive result indicates that the compound can cause a reversion to the prototrophic state, suggesting mutagenic activity.
Comet Assay: This assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[6][21] The extent of DNA damage is visualized as a "comet tail" after electrophoresis.
Table 3: Comparative Genotoxicity of Benzonitrile Derivatives
Benzonitrile itself is generally considered non-mutagenic in the Ames test.[3]
The positive Ames test result for 2-Amino-6-chloro-4-nitrophenol hydrochloride highlights that the combination of amino, chloro, and nitro groups on an aromatic ring can confer mutagenic potential.[22]
3,3'-Dichlorobenzidine induces DNA damage in HepG2 cells, as shown by the Comet assay, indicating its genotoxic potential.[13]
Predicted Genotoxicity of 2-Amino-6-chloro-4-methylbenzonitrile: Based on its structure as a chlorinated aromatic amine, 2-Amino-6-chloro-4-methylbenzonitrile raises a structural alert for genotoxicity. Aromatic amines are a well-known class of compounds that can be metabolically activated to genotoxic intermediates. Therefore, it is recommended that this compound be evaluated in a battery of genotoxicity tests, including the Ames test and an in vitro mammalian cell assay for chromosomal damage.
Mechanisms of Toxicity: The Role of Metabolism
The toxicity of many benzonitrile derivatives is not due to the parent compound itself but rather to its metabolic products. Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of these compounds, often leading to their bioactivation.
Key Metabolic Pathways and Their Toxicological Implications:
Aromatic Hydroxylation: This is a common metabolic pathway for benzonitriles, leading to the formation of phenolic metabolites.[23] While this can be a detoxification pathway, further oxidation of these phenols can lead to the formation of reactive quinones.[12][24]
Metabolism of Halogenated Benzenes: Halogenated benzenes can be metabolized by CYPs to form reactive epoxides and quinones, which can bind to cellular macromolecules and cause toxicity.[25][26] The nature and position of the halogen substituent can influence the rate and regioselectivity of this metabolism.[17]
Metabolism of Aromatic Amines: The amino group can undergo N-oxidation by CYPs to form hydroxylamines, which can be further activated to reactive nitrenium ions that readily react with DNA.
Visualizing the Metabolic Activation Pathway:
Caption: Metabolic activation of halogenated benzonitriles by Cytochrome P450 enzymes.
Experimental Protocols
For researchers planning to conduct their own toxicological assessments, detailed and validated protocols are essential. The following are standardized protocols for the key assays discussed in this guide.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a limited number of animals to classify a substance into a GHS toxicity category.[20][23][27][28]
Protocol Workflow:
Caption: Stepwise procedure for the Acute Toxic Class Method (OECD 423).
Step-by-Step Methodology:
Animal Selection and Acclimatization: Use healthy, young adult rodents (rats are preferred) of a single sex (usually females). Acclimatize the animals to laboratory conditions for at least 5 days.
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should allow for a constant volume of administration (e.g., 10 mL/kg).[23]
Starting Dose: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. If there is no prior information, 300 mg/kg is a common starting point.[27]
Dosing: Administer the test substance by oral gavage to a group of 3 animals.
Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, morbidity, and mortality.
Stepwise Procedure:
If 2 or 3 animals die, the test is stopped, and the substance is classified.
If 0 or 1 animal dies, a further group of 3 animals is dosed at the next higher or lower dose level, depending on the outcome.
Classification: The substance is classified into a GHS category based on the number of animals that died at specific dose levels.
In Vitro Cytotoxicity - MTT Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][13][14][15]
Protocol Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound. Include vehicle controls.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative toxicological overview of 2-Amino-6-chloro-4-methylbenzonitrile and other halogenated benzonitriles. The available data and SAR analysis suggest that 2-Amino-6-chloro-4-methylbenzonitrile is likely to exhibit moderate to high acute toxicity and cytotoxicity, with a potential for genotoxicity.
Key Takeaways for Drug Development Professionals:
The substitution pattern on the benzonitrile ring is a key determinant of its toxicological profile.
The presence of an amino group, particularly in combination with a halogen, can increase the potential for metabolic activation and subsequent toxicity.
A battery of in vitro and in vivo toxicological assays is essential for a comprehensive safety assessment of novel benzonitrile derivatives.
Future Research:
To provide a more definitive toxicological profile of 2-Amino-6-chloro-4-methylbenzonitrile, the following experimental studies are recommended:
Acute Oral Toxicity Study (OECD 423): To determine its GHS classification for acute toxicity.
In Vitro Cytotoxicity Assays (MTT and LDH): To determine its IC50 value in relevant cell lines (e.g., HepG2).
Genotoxicity Testing: An Ames test and an in vitro micronucleus assay to assess its mutagenic and clastogenic potential.
Metabolic Stability and Metabolite Identification Studies: To understand its metabolic fate and identify any potentially reactive metabolites.
By undertaking these studies, a more complete and accurate risk assessment can be performed, facilitating the rational design and selection of safer and more effective drug candidates based on the benzonitrile scaffold.
References
Cronin, M. T. D., & Schultz, T. W. (1996). Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 5(3), 177-194.
Møller, P. (2020). The comet assay: a versatile but complex tool in genotoxicity testing. Basic & Clinical Pharmacology & Toxicology, 127(1), 5-15.
BenchChem. (2025).
Fisher Scientific. (2025).
Tezuka, H., et al. (1980). Reverse mutation tests in Salmonella typhimurium and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives. Mutation Research/Genetic Toxicology, 78(2), 177-191.
Li, J. L., et al. (2014). Molecular mechanisms of 3,3'-dichlorobenzidine-mediated toxicity in HepG2 cells. Environmental and Molecular Mutagenesis, 55(5), 424-436.
Key Organics. (2025).
Thermo Fisher Scientific. (2025).
Sigma-Aldrich. (2026).
Jay Organics. Safety Data Sheet: 2-Amino-6-chloro-4-nitrophenol.
Vivotecnia.
Fisher Scientific. (2025). Safety Data Sheet: Phenol, 2-amino-6-chloro-4-nitro-.
Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
Tokyo Chemical Industry. (2024).
Beland, F. A., et al. (1990). ortho-Substituent effects on the in vitro and in vivo genotoxicity of benzidine derivatives. Mutation Research/Genetic Toxicology, 243(3), 235-245.
Charles River Labor
Rickert, D. E., & Held, S. D. (1990). Metabolism of chloronitrobenzenes by isolated rat hepatocytes. Drug Metabolism and Disposition, 18(1), 5-9.
Pan, J., et al. (2007). Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse. Drug Metabolism and Disposition, 35(1), 114-124.
Lock, E. A., et al. (2005). Potentiation of cytotoxicity by two metabolites of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 cells. Toxicological Sciences, 86(2), 403-411.
Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). Benzonitrile: Human health tier II assessment.
Tentscher, P. R., et al. (2021). Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium.
Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8593.
Gentronix. (2026). OECD 471 Ames Test (GLP)
Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
Smith, A. G., & Jukes, R. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmacy and Pharmacology, 46(12), 977-980.
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions and their mechanisms. Drug Metabolism and Disposition, 29(4 Pt 2), 611-616.
ResearchGate. (2015). (PDF) Study of Cytotoxic Effects of Benzonitrile Pesticides.
National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
USDA APHIS. Acute oral toxicity and repellency of 933 chemicals to house and deer mice.
Garle, M. J., & Fry, J. R. (1989). The detection of cytotoxicity produced by short-lived reactive intermediates: a study with bromobenzene. Toxicology in Vitro, 3(2), 101-106.
Valentovic, M. A., et al. (2002). In vitro nephrotoxicity induced by chloronitrobenzenes in renal cortical slices from Fischer 344 rats. Toxicology Letters, 128(1-3), 223-230.
Veselá, A. B., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.
PubMed. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
Mohamadin, A. M., & Abdel-Naim, A. B. (1999). Chloroacetonitrile-induced toxicity and oxidative stress in rat gastric epithelial cells. Pharmacological Research, 40(4), 377-383.
Helma, C. (2019).
National Center for Biotechnology Information. Benzonitrile: Human health tier II assessment.
Prieto, P., et al. (2010). Acute oral toxicity: variability, reliability, relevance and interspecies comparison of rodent LD50 data from literature surveyed for the ACuteTox project. Regulatory Toxicology and Pharmacology, 58(3), 396-407.
World Health Organiz
Deamer, N. J., et al. (1994). Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse. Neurotoxicology, 15(2), 287-293.
Patočka, J., & Kuča, K. (2012). Acute toxicity of surfactants and detergent-based decontaminants in mice and rats. Military Medical Science Letters, 81(4), 188-193.
Karmaus, A. L., et al. (2022). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological Sciences, 187(2), 245-256.
A Comparative Guide to Validating LC-MS/MS Protocols for the Trace Detection of 2-Amino-6-chloro-4-methylbenzonitrile
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols for the trace-level quantification of 2-Amino-6-chloro-4-methylbenzonitrile. As a potenti...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols for the trace-level quantification of 2-Amino-6-chloro-4-methylbenzonitrile. As a potential genotoxic impurity (PGI), rigorous and validated analytical methods are not just a scientific necessity but a regulatory mandate to ensure patient safety.[1][2][] We will explore two fit-for-purpose methodologies: a rapid, high-throughput screening protocol and a highly sensitive, selective protocol designed for ultra-trace quantification.
Our narrative is grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, focusing on a science- and risk-based approach to analytical procedure validation.[4][5][6][7][8] The objective is to demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[7][9]
The Analytical Challenge: Why Trace Detection Matters
2-Amino-6-chloro-4-methylbenzonitrile is a substituted benzonitrile, a class of compounds often used as intermediates in pharmaceutical synthesis. Its structure contains an aromatic amine, which is a potential structural alert for genotoxicity. Regulatory bodies mandate strict controls for such impurities, often requiring quantification at parts-per-million (ppm) or even lower levels relative to the active pharmaceutical ingredient (API).[1][] LC-MS/MS is the technique of choice for this task due to its unparalleled sensitivity and selectivity, making it ideal for detecting non-volatile and thermally labile compounds that are not amenable to Gas Chromatography (GC).[2][10]
Foundational Principles: The ICH Q2(R2) Validation Framework
Before comparing protocols, it is crucial to understand the validation parameters that define a robust method. The modernized ICH Q2(R2) guideline provides the global standard for what constitutes a valid analytical procedure.[4][6][7] Our comparison will be based on the following key performance characteristics:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed at two levels: repeatability and intermediate precision).[11]
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: A generalized workflow for analytical method validation.
Comparative Protocols: Speed vs. Sensitivity
We present two distinct protocols for the analysis of 2-Amino-6-chloro-4-methylbenzonitrile in a representative matrix (e.g., a dissolved API sample). The choice between them depends entirely on the analytical objective, whether it be rapid in-process control or stringent final product release testing.
Protocol A: Rapid Screening via Protein Precipitation (PPT)
This approach prioritizes speed and simplicity. Protein precipitation is a fast, inexpensive method suitable for high-protein matrices, where the goal is to quickly remove the bulk of interfering proteins.[12]
Protocol B: High-Sensitivity Analysis via Solid-Phase Extraction (SPE)
This protocol is designed for maximum sensitivity and sample cleanliness. SPE is a more sophisticated technique that not only removes matrix components but can also concentrate the analyte, leading to significantly lower detection limits.[13][14]
Caption: Decision tree for selecting the appropriate protocol.
Choose Protocol A (PPT) for applications where speed is paramount and the required LOQ is well within the method's capabilities, such as in-process controls or early-stage formulation screening.
Choose Protocol B (SPE) when the highest sensitivity and data quality are required. This is the method of choice for final product release testing, stability studies, and inclusion in regulatory submission packages where demonstrating control at the lowest possible levels is essential.
Conclusion
Both the rapid protein precipitation and the more rigorous solid-phase extraction protocols can be fully validated according to ICH guidelines to be fit for purpose. The key to a successful analytical strategy is not to rely on a single method but to develop and validate a suite of tools that can be deployed based on a scientific and risk-based assessment of the analytical requirements at each stage of the drug development lifecycle. By understanding the causality behind experimental choices and the trade-offs in performance, researchers can confidently select and defend the appropriate methodology for ensuring the safety and quality of pharmaceutical products.
References
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
PubMed. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
Biocompare. Prepping Small Molecules for Mass Spec. [Link]
BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
Slideshare. Analytical method validation as per ich and usp. [Link]
American Pharmaceutical Review. Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]
Research and Reviews: Journal of Pharmaceutical Analysis. Role of Analytical Methods for Detection of Genotoxic Impurities. [Link]
ResolveMass. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
LCGC International. Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography. [Link]
SIELC. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. [Link]
Sekisui Medical. Basics of LC/MS/MS Method Development. [Link]
Agilent Technologies. Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System. [Link]
Comparative Binding Efficacy of 2-Amino-6-chloro-4-methylbenzonitrile in Target-Based Assays
A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Emerging Potential of the 2-Aminobenzonitrile Scaffold In the landscape of modern medicin...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Potential of the 2-Aminobenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the 2-aminobenzonitrile scaffold has garnered significant attention as a privileged structure, particularly in the design of kinase inhibitors.[1] The strategic incorporation of a nitrile group can enhance binding affinity to target proteins and improve the overall pharmacokinetic profile of a drug candidate.[2][3] This guide focuses on the specific derivative, 2-Amino-6-chloro-4-methylbenzonitrile, a compound of interest due to its structural similarities to known kinase inhibitors. While comprehensive biological data for this exact molecule is not yet widespread, its core structure suggests a strong potential for interaction with key oncological targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
This document provides a comparative analysis of the projected binding efficacy of 2-Amino-6-chloro-4-methylbenzonitrile against these two critical receptor tyrosine kinases. We will present detailed, field-proven experimental protocols for robust target-based assays, enabling researchers to validate and expand upon the findings presented herein. The performance of our compound of interest will be benchmarked against established, clinically-approved inhibitors for each respective target: Gefitinib and Erlotinib for EGFR, and Sorafenib and Sunitinib for VEGFR-2.
Target Selection Rationale: EGFR and VEGFR-2 in Oncology
The selection of EGFR and VEGFR-2 as primary targets for this comparative analysis is grounded in their well-established roles in cancer progression.
Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, instigates signaling cascades crucial for cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC).[6][7] Consequently, EGFR remains a prime target for therapeutic intervention.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic effects of VEGF-A.[8][9] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[9] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy that effectively "starves" tumors by cutting off their blood supply.[10]
Given the prevalence of the 2-aminobenzonitrile scaffold in reported inhibitors of both EGFR and VEGFR-2, a thorough investigation into the binding efficacy of 2-Amino-6-chloro-4-methylbenzonitrile against these targets is a logical and promising avenue of research.
Comparative Binding Affinity Analysis
The following tables summarize the binding affinities of 2-Amino-6-chloro-4-methylbenzonitrile (projected values) and established inhibitors against EGFR and VEGFR-2. These values are typically determined using the experimental protocols detailed in the subsequent sections.
Table 1: Comparative Binding Affinity against EGFR
Note: The projected binding affinity ranges for 2-Amino-6-chloro-4-methylbenzonitrile are hypothetical and based on the structure-activity relationships of similar 2-aminobenzonitrile derivatives. Experimental validation is required.
Experimental Methodologies: A Guide to Robust Binding and Activity Assays
To empirically determine and compare the binding efficacy of 2-Amino-6-chloro-4-methylbenzonitrile, the following detailed protocols for Surface Plasmon Resonance (SPR) and a luminescence-based kinase activity assay are provided.
Surface Plasmon Resonance (SPR) for Direct Binding Affinity Measurement
SPR is a label-free, real-time optical sensing technique that allows for the precise measurement of biomolecular interactions.[2][3] It is an invaluable tool for determining the binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd) of a small molecule to its protein target.[14][15]
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR-based binding affinity analysis.
Detailed SPR Protocol:
Ligand and Analyte Preparation:
Express and purify the kinase domains of human EGFR and VEGFR-2. Ensure high purity and stability.[2]
Prepare a stock solution of 2-Amino-6-chloro-4-methylbenzonitrile and comparator compounds (Gefitinib, Erlotinib, Sorafenib, Sunitinib) in 100% DMSO.
Create a series of dilutions of the analytes in the running buffer (e.g., HBS-EP+ buffer) with a final DMSO concentration not exceeding 1%.[2]
Ligand Immobilization:
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[3]
Inject the purified kinase domain (ligand) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
Inject 1 M ethanolamine-HCl (pH 8.5) to block any remaining active sites on the sensor surface.
Analyte Binding and Measurement:
Inject the serial dilutions of the analyte over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).[2]
Monitor the association of the analyte with the ligand in real-time.
Following the association phase, inject running buffer to monitor the dissociation of the analyte-ligand complex.
After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution).
Data Analysis:
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
ADP-Glo™ Luminescent Kinase Assay for Functional Activity
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[16][17] This assay is highly sensitive and well-suited for high-throughput screening and determination of IC50 values for kinase inhibitors.[12][18]
Signaling Pathway and Assay Principle
Caption: Principle of the ADP-Glo™ kinase activity assay.
Detailed ADP-Glo™ Protocol:
Reagent Preparation:
Prepare a 10 mM stock solution of 2-Amino-6-chloro-4-methylbenzonitrile and comparator compounds in 100% DMSO.
Perform a serial dilution of the inhibitor stocks in kinase assay buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[16]
Prepare the kinase (EGFR or VEGFR-2), substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1), and ATP solutions in kinase assay buffer.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the inhibitor serial dilutions or DMSO control to the appropriate wells.
Add 2.5 µL of the kinase solution to all wells.
Initiate the reaction by adding 5 µL of the ATP/Substrate solution to all wells.[16]
Incubate the plate for 60 minutes at 30°C.
Signal Generation and Detection:
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[16][18]
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the substrate for luciferase.
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[16]
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the binding efficacy of 2-Amino-6-chloro-4-methylbenzonitrile against the therapeutically relevant kinase targets, EGFR and VEGFR-2. The detailed experimental protocols for SPR and the ADP-Glo™ assay offer robust and reliable methods for determining both direct binding affinity and functional inhibitory activity.
The projected binding affinities position 2-Amino-6-chloro-4-methylbenzonitrile as a promising lead compound for further investigation. The next logical steps would involve the synthesis of this compound and its derivatives, followed by the execution of the assays described herein to obtain empirical data. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this chemical scaffold, with the ultimate goal of developing novel and effective kinase inhibitors for cancer therapy.
References
BenchChem. (2025). Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives.
Fleming, P. E., & Havran, L. M. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
Talele, T. T. (2016). The “nitrile” functionality in pharmaceuticals: A review. Bioorganic & Medicinal Chemistry Letters, 26(15), 3465-3474.
BenchChem. (2026). Application Note: A Luminescent Kinase Assay Protocol for Determining the Potency of the PAK1 Inhibitor IPA-3.
Vidugiriene, J., et al. (2009). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Assay and Drug Development Technologies, 7(6), 615-622.
Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
Hirano, T., et al. (2015). Erlotinib showed IC50 values in the range of 7–1185 nM against PC-9 (exon 19del), H3255 (L858R), H1975 (L858R + T790M), and BID007 (A763-Y764insFQEA) lung cancer cell lines. Oncotarget, 6(30), 29149–29161.
PMC. (2021). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors.
ACS Publications. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents.
Reaction Biology. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R.
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile.
ResearchGate. (2021). Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation.
Google Patents. (n.d.). WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.
ResearchGate. (2020). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
ResearchGate. (2022). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.
E-Journal of Chemistry. (n.d.). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4.
International Journal of Pharmaceutical Sciences and Research. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from International Journal of Pharmaceutical Sciences and Research website.
RSC Publishing. (2026). Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme catalysis.
University of Babylon. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
ACS Publications. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
PMC. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
PMC. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
Evaluating 2-Amino-6-chloro-4-methylbenzonitrile purity using quantitative NMR (qNMR)
Evaluating the purity of complex pharmaceutical intermediates is a critical inflection point in drug development. As a Senior Application Scientist, I frequently encounter the analytical dilemma of quantifying heavily su...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating the purity of complex pharmaceutical intermediates is a critical inflection point in drug development. As a Senior Application Scientist, I frequently encounter the analytical dilemma of quantifying heavily substituted aromatics like 2-Amino-6-chloro-4-methylbenzonitrile (CAS: 1260784-62-0). This compound is a vital building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals 1. Impurities carried forward from this stage can exponentially complicate downstream reaction yields and alter the final drug's safety profile 2.
This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for evaluating the purity of 2-Amino-6-chloro-4-methylbenzonitrile, complete with self-validating experimental protocols.
The Analytical Dilemma: qNMR vs. HPLC-UV
Historically, HPLC coupled with UV detection has been the default for purity analysis. However, HPLC is a secondary analytical method. It relies on the differential partitioning of molecules and their specific UV response factors 3. If an impurity lacks a chromophore, it becomes "invisible" to the detector, leading to a dangerous overestimation of purity known as Liquid Chromatography Area Percentage (LCAP) bias 4.
In contrast, qNMR is a primary ratio method. The fundamental physics of qNMR dictates that the integrated area of a resonance signal is directly proportional to the molar concentration of the nuclei producing it, regardless of the molecule's chemical structure 2. This universal response eliminates the need for a specific reference standard of the analyte itself. Instead, absolute purity can be determined using a highly characterized, unrelated internal standard (IS) [[5]]().
Fig 1: Decision matrix and workflow for purity assessment of 2-Amino-6-chloro-4-methylbenzonitrile.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where internal checks confirm the reliability of the data before final purity calculations are made.
qNMR Protocol for Absolute Purity
Internal Standard Selection : We select Dimethyl sulfone (DMSO2) as the SI-traceable internal standard. Causality : DMSO2 provides a sharp, isolated singlet at ~3.0 ppm. This strategically avoids overlap with the methyl protons (~2.3 ppm) and aromatic protons (~6.7 ppm) of 2-Amino-6-chloro-4-methylbenzonitrile, fulfilling the strictest criteria for qNMR IS selection 6.
Gravimetric Preparation : Accurately weigh ~15 mg of the analyte and ~5 mg of DMSO2 using an ultra-microbalance (d = 0.001 mg). Causality : qNMR is inherently a mass-balance technique; gravimetric precision directly dictates the accuracy of the final purity value 7.
Solvation : Dissolve the mixture in 0.6 mL of low-water DMSO-d6. Causality : Complete sample homogeneity prevents line broadening and integration distortions caused by magnetic susceptibility variations 8.
Acquisition Parameters :
Pulse Angle: 90° to maximize transverse magnetization 8.
Relaxation Delay (D1): Set to 30 seconds. Causality : The delay must exceed 5 × T1 of the slowest relaxing proton to ensure >99.3% magnetization recovery. Failing to do so causes signal saturation and artificially lowers the integral value 9.
Scans (NS): 64 scans. Causality : Achieves a Signal-to-Noise (S/N) ratio > 250, the threshold required for integration errors to fall below 0.5% 8.
System Validation : The protocol is self-validating if the integral ratio of the IS peaks across multiple parallel measurements yields a Relative Standard Deviation (RSD) of <1.0%.
HPLC-UV Protocol for Impurity Profiling
Calibration : Prepare a 5-point calibration curve (0.1 to 1.0 mg/mL) using a certified reference standard of the analyte. Causality : Unlike qNMR, HPLC requires empirical calibration because UV absorption is highly dependent on the molecule's extinction coefficient 5.
Separation : Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) using a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Causality : Trifluoroacetic acid (TFA) suppresses the ionization of the basic amino group on the benzonitrile, preventing peak tailing and ensuring high-resolution separation of closely eluting impurities 3.
System Validation : The protocol validates itself by achieving a calibration curve linearity of R² > 0.999 and a resolution factor (Rs) > 2.0 between the main peak and the closest impurity.
Comparative Data Analysis
To illustrate the practical differences, Table 1 outlines the methodological parameters, while Table 2 presents experimental data from a mock batch of 2-Amino-6-chloro-4-methylbenzonitrile.
Table 1: Methodological Comparison
Parameter
qNMR (Primary Method)
HPLC-UV (Secondary Method)
Principle
Signal intensity is directly proportional to molar concentration
Separation based on partitioning; detection relies on UV absorbance
Reference Standard
Requires an unrelated, certified Internal Standard (IS)
Requires a certified reference standard of the exact analyte
Impurity Detection
Detects all proton-containing species uniformly
Only detects impurities with a UV chromophore
Typical Accuracy
Absolute purity (Mass fraction)
Relative purity (Area percentage), prone to LCAP bias
Causality of the Discrepancy:
The HPLC method overestimates the purity of the batch (99.6% vs 97.4%). This discrepancy occurs because an aliphatic impurity (e.g., residual solvent or a non-chromophoric precursor) does not absorb UV light at 254 nm, rendering it invisible to the HPLC detector 4. Because qNMR detects all protons uniformly, it successfully captures the aliphatic impurity, revealing the true mass fraction of the sample 5.
Conclusion
While HPLC remains an indispensable tool for routine quality control and separating complex impurity profiles, it cannot act as a standalone absolute purity determinant without exact reference standards. For researchers working with critical intermediates like 2-Amino-6-chloro-4-methylbenzonitrile, qNMR provides an orthogonal, highly accurate mass-fraction assessment that safeguards the integrity of downstream syntheses.
Standard Operating Procedure: Handling and Disposal of 2-Amino-6-chloro-4-methylbenzonitrile Executive Summary & Mechanistic Overview 2-Amino-6-chloro-4-methylbenzonitrile (CAS 1260784-62-0) is a halogenated aromatic nit...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of 2-Amino-6-chloro-4-methylbenzonitrile
Executive Summary & Mechanistic Overview
2-Amino-6-chloro-4-methylbenzonitrile (CAS 1260784-62-0) is a halogenated aromatic nitrile widely utilized as a structural building block in pharmaceutical synthesis and drug discovery screening. Due to its specific functional groups—an aniline-derived primary amine, an aryl chloride, and a nitrile—its disposal requires rigorous operational oversight. Improper destruction can lead to the release of highly toxic hydrogen cyanide (HCN) gas, nitrogen oxides (NOx), and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). This guide outlines a field-proven, self-validating protocol for the safe handling, segregation, and thermal destruction of this compound.
Hazard Profile and Causality (The "Why")
Understanding the physicochemical properties of 2-Amino-6-chloro-4-methylbenzonitrile is essential for predicting its behavior in waste streams. Safety is not just about following steps; it is about understanding the chemical causality behind those steps.
Property / Hazard
Data / Classification
Mechanistic Causality for Handling & Disposal
Molecular Formula
C8H7ClN2
Contains halogens and nitrogen. Dictates the need for high-temperature incineration equipped with alkaline scrubbers.
Acute Toxicity
Category 4 (Oral, Dermal, Inhalation)
Requires stringent PPE (nitrile gloves, particulate respirator) to prevent systemic absorption during weighing and transfer[1].
Skin Sensitization
Category 1
The primary amine group can act as a hapten, covalently binding to skin proteins and triggering an immune response[1].
Thermal Decomposition
Yields HCl, HCN, NOx, COx
Nitrile and chloride groups break down into lethal gases under inadequate combustion temperatures, requiring >1100°C incineration[2].
Step-by-Step Disposal Methodology
Every step in this disposal protocol is designed as a self-validating system: if a preceding condition is not met, the subsequent step cannot proceed safely or legally.
Step 1: Source Segregation (The Halogenated Mandate)
Action: Deposit all solid waste, contaminated packaging, and solvent solutions containing 2-Amino-6-chloro-4-methylbenzonitrile exclusively into designated "Halogenated Organic Waste" containers.
Causality: Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and environmental risk. Halogenated compounds require specialized incinerators equipped with alkaline wet scrubbers to neutralize the hydrochloric acid (HCl) generated during combustion,[3]. Non-halogenated incinerators will fail to capture these acid gases, leading to equipment corrosion and illegal atmospheric emissions.
Step 2: Compatibility and Accumulation
Action: Ensure the waste container is chemically compatible (e.g., HDPE plastic or borosilicate glass). Do not mix with strong oxidizing agents, strong acids, or strong bases.
Causality: The amino group is weakly basic and nucleophilic, while the nitrile group can undergo hydrolysis in the presence of strong acids or bases, potentially generating heat or releasing toxic byproducts. Storing in a chemically inert container prevents spontaneous exothermic reactions.
Step 3: Labeling and Regulatory Compliance
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark explicitly with: "Toxic - Contains Halogenated Nitrile (2-Amino-6-chloro-4-methylbenzonitrile)".
Causality: Accurate labeling ensures that Environmental Health and Safety (EHS) personnel route the waste to the correct EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Unidentified halogenated waste triggers costly analytical profiling before it can be legally transported.
Step 4: Final Thermal Destruction (Incineration)
Action: EHS must contract a commercial TSDF capable of high-temperature rotary kiln or liquid injection incineration.
Causality: The incinerator must operate at temperatures between 1100°C and 1200°C with a minimum residence time of 2 seconds and excess oxygen[2]. This specific thermal profile is mathematically required to break the strong carbon-chlorine and carbon-nitrogen triple bonds, preventing the synthesis of dioxins and neutralizing HCN. Post-combustion flue gases must pass through a wet scrubber to precipitate HCl as harmless chloride salts[3].
Visual Workflow: Disposal Pathway
Lifecycle and disposal workflow for halogenated nitrile waste streams.
References
1.[1] Title: Chemical Safety Data Sheet MSDS / SDS - 2-Amino-6-chlorobenzonitrile
Source: chemicalbook.com
URL:
2. Title: Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf
Source: nih.gov
URL:
3.[3] Title: APCDJC Regulation 6.27 - Standards of Performance for Existing Liquid Waste Incinerators
Source: epa.gov
URL:
4.[2] Title: BAT review BREF Waste Incineration final
Source: epa.ie
URL:
A Senior Application Scientist's Guide to Safely Handling 2-Amino-6-chloro-4-methylbenzonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the great responsibility of ensuring the safety of...
Author: BenchChem Technical Support Team. Date: April 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the great responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-6-chloro-4-methylbenzonitrile, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Amino-6-chloro-4-methylbenzonitrile may not be readily available, a comprehensive risk assessment can be conducted by examining structurally similar molecules. For instance, compounds like 2-Amino-4-methylbenzonitrile and 2-Amino-6-chlorobenzonitrile share functional groups that inform our safety protocols.[1][2]
Based on analogous compounds, 2-Amino-6-chloro-4-methylbenzonitrile is anticipated to present the following hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
Skin Irritation: Likely to cause skin irritation upon direct contact.[3][5][6]
Eye Irritation: Poses a risk of serious eye irritation.[3][5][6]
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or vapor.[3][6][7]
Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction.[1]
The nitrile functional group warrants particular caution, as some nitriles can release hydrogen cyanide under certain conditions, such as in the presence of strong acids or upon combustion.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table outlines the recommended PPE for handling 2-Amino-6-chloro-4-methylbenzonitrile in various laboratory settings.
Air-purifying respirator with appropriate cartridges if outside a fume hood.[12]
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized operational procedures is critical in minimizing exposure and preventing accidents.
Preparation and Weighing
Designated Area: All handling of solid 2-Amino-6-chloro-4-methylbenzonitrile should be conducted in a designated area, such as a chemical fume hood, to mitigate inhalation exposure.[7][13]
Pre-Handling Check: Before starting, ensure that all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures.[11]
Weighing: When weighing the compound, use a disposable weigh boat to prevent cross-contamination. Handle with care to avoid generating dust.
Post-Weighing: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.
Solution Preparation
Solvent Selection: Choose the appropriate solvent as per your experimental protocol.
Dissolution: Slowly add the solid 2-Amino-6-chloro-4-methylbenzonitrile to the solvent while stirring to ensure complete dissolution. Avoid splashing.
Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of 2-Amino-6-chloro-4-methylbenzonitrile.
Caption: Workflow for spill response of 2-Amino-6-chloro-4-methylbenzonitrile.
First Aid Measures
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][13]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[3][4]
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Amino-6-chloro-4-methylbenzonitrile and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][6]
Disposal Method: The primary method of disposal should be through a licensed chemical waste disposal company. The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[13]
Regulatory Compliance: Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.[13]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with 2-Amino-6-chloro-4-methylbenzonitrile, ensuring both personal safety and the integrity of their research.
References
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). [Source 1 URL not available]
Are Nitrile Gloves Considered PPE? - Armbrust American. [Source 2 URL not available]
SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13). [Source 3 URL not available]
Safety Data Sheet - Key Organics. (2025, July 24). [Source 4 URL not available]
Are Nitrile Gloves Chemically Resistant? Why PPE Matters - Eagle National Supply. (2026, February 23). [Source 5 URL not available]
SAFETY DATA SHEET - Apollo Scientific. (2006, April 25). [Source 6 URL not available]
Chemical Safety: Personal Protective Equipment. [Source 7 URL not available]
What Do Nitrile Gloves Protect Against? – Unigloves. (2020, February 14). [Source 8 URL not available]
SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, December 16). [Source 9 URL not available]
2 - SAFETY D
6 - AK Scientific, Inc. [Source 11 URL not available]
Matrix Scientific. (2023, October 14). [Source 12 URL not available]
SAFETY DATA SHEET - Fisher Scientific. [Source 13 URL not available]
SAFETY DATA SHEET - ThermoFisher. (2025, September 14). [Source 14 URL not available]
2-Aminobenzonitrile - Apollo Scientific. (2022, September 16). [Source 15 URL not available]
2-Amino-6-chlorobenzonitrile 96 6575-11-7 - Sigma-Aldrich. [Source 16 URL not available]
SAFETY DATA SHEET - Fisher Scientific. (2025, May 1). [Source 17 URL not available]
2-Amino-4-methylbenzonitrile 97 26830-96-6 - Sigma-Aldrich. [Source 18 URL not available]